Brilanestrant

Catalog No.
S548679
CAS No.
1365888-06-7
M.F
C26H20ClFN2O2
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brilanestrant

CAS Number

1365888-06-7

Product Name

Brilanestrant

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C26H20ClFN2O2

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

solubility

Soluble in DMSO, not in water

Synonyms

GDC0810; GDC 0810; GDC-0810; ARN810; ARN 810; ARN-810; RG6046; RG-6046; RG 6046; Brilanestrant

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl

The exact mass of the compound Brilanestrant is 446.11973 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant, also known by its development codes GDC-0810 and ARN-810, was designed as a nonsteroidal, oral therapy [1]. It functions as a selective estrogen receptor degrader, binding to the estrogen receptor (ER) and inducing its degradation via the ubiquitin-proteasome pathway [2] [3]. This action inhibits estrogen-driven growth and survival of cancer cells.

Key characteristics that distinguished it from other therapies like fulvestrant (an intramuscularly administered SERD) included its oral bioavailability and its activity in preclinical models of breast cancer that were resistant to tamoxifen and fulvestrant [1].

Quantitative Profile of this compound

The table below summarizes key quantitative data from preclinical studies, which are crucial for understanding the compound's potency and pharmacological profile.

Parameter Value Description / Context
ERα Binding (IC₅₀) 6.1 nM [4] [5] Half-maximal inhibitory concentration for binding to ERα in cell-free assays.
ERβ Binding (IC₅₀) 8.8 nM [4] Half-maximal inhibitory concentration for binding to ERβ in cell-free assays.
ERα Degradation (EC₅₀) 0.7 nM [4] [5] [6] Half-maximal effective concentration for inducing degradation of ERα in MCF-7 cells.
Cell Viability (IC₅₀) 2.5 nM [4] [5] [6] Half-maximal inhibitory concentration for reducing viability of MCF-7 breast cancer cells.
Oral Bioavailability 40-60% [4] [6] Percentage of the orally administered dose that reaches systemic circulation across species.

Detailed Experimental Protocol

For researchers, the methodology used to determine the effect of this compound on ERα protein levels in cells is detailed below. This protocol is adapted from the literature describing its preclinical evaluation [4].

Aim: To measure this compound-induced degradation of estrogen receptor alpha (ERα) in MCF-7 human breast cancer cells using an in-cell Western assay.

Workflow: The following diagram outlines the key steps and timeline of this experimental protocol.

G A Seed MCF-7 cells in 384-well plate (3,200 cells/well) B Incubate for 4 days (37°C, 5% CO₂) A->B C Add this compound (10-point serial dilution) Incubate for 4 hours B->C D Fix cells with formalin (10% final concentration, 20 min) C->D E Permeabilize cells (PBS with 0.1% Triton, 15 min) D->E F Block with LI-COR buffer (Overnight at 4°C) E->F G Incubate with primary antibody (SP1 anti-ER rabbit mAb, overnight at 4°C) F->G H Incubate with secondary antibody (IRDye 800CW goat anti-rabbit) and DRAQ5 DNA dye (60-90 min, RT) G->H I Wash plates and scan on LI-COR Odyssey imaging system H->I

Key Reagents and Equipment:

  • Cell Line: MCF-7 human breast cancer cells.
  • Culture Medium: Phenol red-free RPMI supplemented with 5% charcoal dextran-stripped FBS, 20 mM HEPES, and non-essential amino acids (NEAA).
  • Compound: this compound in a 10-point, serial 1:5 dilution series.
  • Antibodies: SP1 anti-ER rabbit monoclonal antibody (primary) and IRDye 800CW goat anti-rabbit antibody (secondary).
  • Dyes: DRAQ5 DNA dye.
  • Key Equipment: Poly-D-lysine coated 384-well plates, LI-COR Odyssey infrared imaging system.

Clinical Development and Discontinuation

This compound was discovered by Aragon Pharmaceuticals and later developed by Genentech [1] [7]. It advanced to Phase II clinical trials for the treatment of locally advanced or metastatic estrogen receptor-positive (ER+) breast cancer [1] [8].

However, in April 2017, Roche (Genentech's parent company) discontinued the development of this compound [1] [7]. The clinical trials (including NCT02569801 and NCT01823835) were terminated, with the halt in development noted as a strategic "sponsor's decision" [7]. The search results do not specify the precise reasons for discontinuation, but this typically occurs due to factors like insufficient efficacy or a strategic portfolio review.

Context and Significance

The development of this compound was part of a major research effort to create oral SERDs to overcome the limitations of fulvestrant, which is only available as an intramuscular injection [2] [9]. Although this compound itself was not successful, this research paved the way for other oral SERDs, such as elacestrant, which has since gained approval [9].

References

Brilanestrant mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Brilanestrant acts as a combined Selective Estrogen Receptor Modulator (SERM) and Selective Estrogen Receptor Degrader (SERD) [1]. The following diagram illustrates its pathway to receptor antagonism and degradation.

G This compound This compound ERalpha ERalpha This compound->ERalpha Binds to ERα Antagonist_Conformation Antagonist_Conformation ERalpha->Antagonist_Conformation Induces Antagonist Conformation Receptor_Degradation Receptor_Degradation Antagonist_Conformation->Receptor_Degradation Triggers Ubiquitination & Proteasomal Degradation Tumor_Growth_Inhibition Tumor_Growth_Inhibition Receptor_Degradation->Tumor_Growth_Inhibition Inhibits ERα Signaling

This compound's pathway from binding to biological effect.

  • Molecular Binding and Conformational Change: this compound competes with estrogen to bind to the Estrogen Receptor alpha (ERα) [2]. This binding induces a specific conformational change in the receptor. Unlike SERMs like tamoxifen, this change is profound, leading to a strong antagonistic state [1] [3].
  • Receptor Degradation: The this compound-ERα complex is recognized by the cell's ubiquitin-proteasome system. The receptor is tagged with ubiquitin and subsequently degraded by the proteasome, drastically reducing cellular levels of ERα protein [2] [3].
  • Overcoming Resistance: By degrading the ERα protein itself, this compound's mechanism directly addresses a common pathway of resistance to hormonal therapies. It has demonstrated activity in preclinical models of breast cancer that were resistant to both tamoxifen and fulvestrant [1].

Key Technical and Preclinical Data

The tables below summarize this compound's chemical characteristics and profile it against other endocrine therapies.

Table 1: this compound Chemical and Preclinical Profile

Property Description
Chemical Names/Codes GDC-0810, ARN-810, RG-6046, RO-7056118 [1]
CAS Registry Number Information absent from search results
Molecular Formula C₂₆H₂₀ClFN₂O₂ [1]
Molar Mass 446.91 g·mol⁻¹ [1]
Route of Administration Oral [1]
Primary Biological Target Estrogen Receptor alpha (ERα) [4]
Key Preclinical Finding Active in tamoxifen- and fulvestrant-resistant in vitro models [1]

Table 2: Comparison with Other Endocrine Therapies for Breast Cancer

Therapy (Example) Class Key Mechanism Administration Key Differentiator of this compound
This compound SERD/SERM ER antagonism & degradation [1] Oral [1] Orally bioavailable SERD; active in resistant models [1]
Fulvestrant SERD ER degradation [3] Intramuscular injection [1] Oral administration offers patient convenience [1]
Tamoxifen SERM ER antagonism (tissue-specific) [3] Oral [3] Degrades ER (vs. primarily blocking it); avoids agonist effects [1] [3]
Raloxifene SERM ER antagonism (tissue-specific) [3] Oral [3] Degrades ER (vs. primarily blocking it) [1]

Research and Clinical Development Status

This compound was developed by Genentech (Roche) following its discovery by Aragon Pharmaceuticals [1]. It advanced to Phase II clinical trials for locally advanced or metastatic ER-positive breast cancer [1] [4]. However, in April 2017, Roche discontinued its development [1]. A cited reason was "insufficient clinical benefits" in Phase II trials [5]. Despite its discontinuation, this compound served as an important proof-of-concept for oral SERDs.

Methodological Insights for Researchers

The investigation of this compound's mechanism employed several advanced techniques that can be applied to the study of other SERDs.

  • Computational Modeling (QM/MM and MD): Quantum Mechanics/Molecular Mechanics (QM/MM) studies analyzed the charge density distribution of this compound bound to ERα. Molecular Dynamics (MD) simulations, typically running for 100 nanoseconds or more, were used to evaluate the stability of the ligand-receptor complex, calculate binding free energies, and observe critical conformational shifts, such as the movement of Helix 12 (H12), which is crucial for the receptor's antagonism [2].
  • In Vitro Resistance Models: The potency of this compound was tested in vitro using human breast cancer cell lines that had developed resistance to tamoxifen and fulvestrant. This demonstrated its potential to overcome common resistance mechanisms [1].
  • X-ray Crystallography: While not explicitly mentioned for this compound, structural biology is key for modern SERD development. For example, the crystal structure of a related compound (29c) complexed with ERα revealed it disrupts protein homeostasis by covalently targeting cysteine 530 and causing strong hydrophobic clashes on Helix 11 (H11), enforcing a unique antagonist conformation [5].

The discontinuation of this compound highlights the challenges in developing effective endocrine therapies. Its story has, however, paved the way for next-generation oral SERDs, which continue to be actively investigated in late-stage clinical trials [5].

References

Brilanestrant selective estrogen receptor degrader

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Experimental Data

Brilanestrant was designed to bind to the estrogen receptor alpha (ERα), block its function, and trigger its degradation, thereby inhibiting the growth of cancer cells dependent on estrogen signaling [1] [2]. It demonstrated activity in preclinical models that were resistant to existing therapies like tamoxifen and fulvestrant [3].

The diagram below illustrates its core mechanism of action.

G This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds to Degradation ER Degradation (via Ubiquitin-Proteasome Pathway) ER->Degradation  Induces Nucleus Nucleus ER->Nucleus Impairs Nuclear Translocation Transcription Gene Transcription & Cancer Cell Proliferation Nucleus->Transcription Leads to Inhibition Inhibition Inhibition->Transcription

The table below summarizes key quantitative data from select in vitro and in vivo studies.

Assay/Model Experimental Protocol Summary Key Finding (IC₅₀/EC₅₀) Citation
ERα Degradation (in vitro) MCF7 cells incubated for 4 hrs in phenol red-free RPMI with 5% charcoal-stripped FBS; degradation measured by in-cell Western assay. EC₅₀ = 0.7 nM [1]
Cell Viability (in vitro) MCF7 cell viability assessed after 5 days using CellTiter-Glo luminescent assay. IC₅₀ = 2.5 nM [1]
ER Transcriptional Antagonism MCF7 cells with luciferase reporter gene; inhibition of 17β-estradiol-mediated transcriptional activation measured after 24 hrs. IC₅₀ = 2 nM [1]
ERα Binding Affinity Competitive binding assay against radiolabeled estradiol. IC₅₀ = 6.1 nM [1]
In Vivo Efficacy Tamoxifen-sensitive MCF-7 xenograft model in mice; tumor growth inhibition measured after oral administration. Substantial tumor-growth inhibition at 3 mg/kg [1]

Computational Study Insights

Advanced computational modeling provided deep insights into how this compound achieves its effects at the atomic level [4].

  • Stable Binding & Key Interactions: A complex study using Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations confirmed that this compound forms a stable complex within the ligand-binding pocket of ERα [4].
  • Inducing an Inactive State: The binding of this compound was found to alter the conformation of a critical region of the receptor, Helix 12 (H12). This change disrupts the surface necessary for coactivator proteins to bind, which is essential for gene transcription [4].
  • Triggering Degradation: The simulations also highlighted the role of a specific residue, Lys529. The interaction with this residue is believed to be responsible for initiating the process that labels the receptor for degradation by the cellular proteasome system [4].

Clinical Development and Context

This compound was part of a major research effort to develop oral SERDs that could overcome the limitations of the first-generation SERD, fulvestrant, which requires intramuscular injection and has suboptimal bioavailability [5] [2].

However, in April 2017, Roche/Genentech discontinued the development of this compound [6] [3]. While some early oral SERDs like this compound and amcenestrant were discontinued, this effort paved the way for next-generation oral SERDs. Elacestrant has since been approved, and others like camizestrant, giredestrant, and imlunestrant are in advanced clinical trials [2] [6].

References

Chemical Structure and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical characteristics of Brilanestrant.

Property Description
IUPAC Name (2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid [1]
Molecular Formula C₂₆H₂₀ClFN₂O₂ [2] [3] [1]
Molecular Weight 446.90 g/mol [2] [4] [1]
CAS Registry Number 1365888-06-7 [2] [3] [1]
Chemical Structure The structure is based on a triphenylalkene/indazole scaffold. It features an α,β-unsaturated carboxylic acid critical for its mechanism of action [5] [6].

Mechanism of Action and Key Quantitative Data

This compound functions as a pure estrogen receptor (ER) antagonist and degrader. The following diagram illustrates its mechanism and key experimental findings.

g This compound Mechanism: ER Antagonism and Degradation GDC0810 This compound (GDC-0810) Oral Administration ER ERα (Estrogen Receptor) GDC0810->ER ConformationalChange Induces Distinct Inactive Conformation ER->ConformationalChange Degradation Ubiquitination & 26S Proteasome Degradation ConformationalChange->Degradation InVivo In Vivo Efficacy Tumor regression in Tamoxifen-resistant models Low clearance (11 mL/min/kg) 61% oral bioavailability Degradation->InVivo

This compound induces ER degradation leading to anti-tumor efficacy.

The tables below summarize its performance in key in vitro and in vivo assays.

Table 1: In Vitro Biochemical and Cellular Potency [2] [5] [4]

Assay Target/Parameter Result (IC₅₀/EC₅₀/Kᵢ)
Receptor Binding ERα (Cell-free) IC₅₀ = 6.1 nM; Kᵢ = 3.8 nM
ERβ (Cell-free) IC₅₀ = 8.8 nM; Kᵢ = 3.7 nM
Transcriptional Activity ER Antagonism (3X ERE-LUC) IC₅₀ = 2.0 nM
Cellular Activity ERα Degradation (MCF-7 cells) EC₅₀ = 0.7 nM
Cell Viability (MCF-7 cells) IC₅₀ = 2.5 nM

Table 2: In Vivo Pharmacokinetics and Efficacy [5] [4]

Model/Parameter Finding
Pharmacokinetics Low clearance, 61% oral bioavailability in rats
MCF-7 Xenograft Model Dose-dependent tumor growth inhibition
Tamoxifen-Resistant Model Robust tumor regression at 100 mg/kg/day

Key Experimental Protocols

For reference, here are summaries of key experimental methodologies used to characterize this compound.

  • ERα Degradation (In-Cell Western Assay): MCF-7 cells were plated and grown for four days. Compounds were added in a serial dilution and incubated for 4 hours. Cells were fixed, permeabilized, and stained with a SP1 anti-ER rabbit monoclonal antibody and a fluorescent secondary antibody. ERα levels were quantified using a LI-COR Odyssey infrared imaging system [2] [5].
  • Cell Viability Assay (CellTiter-Glo): MCF-7 cells were plated and treated with this compound for 5 days. Cell viability was assessed by adding CellTiter-Glo reagent and measuring luminescence [4].
  • In Vivo Efficacy Studies: this compound was formulated in PEG400/PVP/Tween80/0.5% CMC in water and administered orally (e.g., 30 and 100 mg/kg) in mouse xenograft models, including tamoxifen-sensitive MCF-7 and tamoxifen-resistant models [2] [4].

Development Status and Context

  • Development Status: Discontinued after Phase II clinical trials [7] [3].
  • Rationale for Development: Designed as an orally bioavailable alternative to fulvestrant, the first SERD which requires intramuscular injection [8] [5].
  • Key Differentiator: Demonstrated efficacy in diverse models of ER+ breast cancer, including those resistant to tamoxifen and those harboring ESR1 mutations [5].

References

Quantitative In Vitro Efficacy Data of Brilanestrant

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key in vitro potency metrics for Brilanestrant (GDC-0810) from various cell-based assays, primarily using the MCF-7 human breast cancer cell line [1] [2].

Assay Type Measured Effect Potency (IC₅₀/EC₅₀) Cell Line / System Key Findings
ERα Degradation [1] [2] Induction of ERα protein degradation 0.7 nM MCF-7 Primary mechanism of action; demonstrates its role as a Selective Estrogen Receptor Degrader (SERD).
Cell Viability/Proliferation [1] [2] Reduction in cell viability 2.5 nM MCF-7 Confirms strong anti-proliferative effect resulting from ER degradation.
Transcriptional Antagonism [1] [2] Inhibition of 17β-estradiol-mediated transcriptional activation 2 nM MCF-7 (3xERE luciferase assay) Shows compound is a pure antagonist with no agonistic activity.
ERα Binding [1] [2] Competitive binding to estrogen receptor 6.1 nM In vitro binding assay Measures direct target engagement.
Antiproliferative Activity [2] Reduction in cell proliferation/viability 44 nM MCF-7 (72-hour assay) Supports potent, dose-dependent anti-proliferative effect.

This compound induces a distinct ERα conformation compared to older therapeutics like tamoxifen, which explains its pure antagonistic profile and lack of tamoxifen-like agonist effects in the uterus [1] [2].

Detailed Experimental Protocols

Here are the methodologies for key experiments that generated the efficacy data, provided as a reference for researchers to replicate or adapt.

Cell Viability Assay (5-day)

This protocol was used to determine the IC₅₀ for cell viability [1] [2].

  • Cell Line: MCF-7 cells.
  • Cell Seeding: 640 cells per well in 384-well plates in RPMI medium supplemented with 10% FBS and 20 mM HEPES.
  • Incubation: Cells were allowed to adhere overnight.
  • Compound Treatment: A 10-point, serial 1:5 dilution of this compound was added the next day, with a final concentration range from 10 μM to 0.000005 μM.
  • Incubation Period: 5 days with continuous compound exposure.
  • Viability Readout: CellTiter-Glo reagent was added to measure ATP levels (luminescence). Background luminescence from cell-free medium was subtracted.
  • Data Analysis: Percent viability was calculated as: (RLU sample - RLU background) / (RLU untreated cells - RLU background) × 100 = % viability.
ERα Degradation Assay (4-hour)

This protocol measures the compound's ability to degrade the estrogen receptor, its primary mechanism [2].

  • Cell Line: MCF-7 cells.
  • Culture Conditions: Phenol red-free RPMI medium containing 5% charcoal-stripped FBS.
  • Compound Treatment & Incubation: Cells were treated with this compound and incubated for 4 hours.
  • Detection Method: ERα levels were quantified using an IRDye 800CW/DRAQ5 dye-based in-cell Western assay. This method allows for quantitative measurement of protein levels directly in fixed cells using fluorescently labeled antibodies, normalized to a DNA stain for cell number.

Mechanism of Action and Clinical Context

SERD Mechanism and Advantages

This compound is an orally bioavailable Selective Estrogen Receptor Degrader (SERD) [3] [2]. It binds to the estrogen receptor alpha (ERα) and induces a conformational change that leads to its degradation via the ubiquitin-proteasome pathway [3]. This action depletes the cell of ERα, a critical driver of growth in ER+ breast cancer. Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects in some tissues, this compound is a pure antagonist, potentially offering a superior safety and efficacy profile [3].

Developmental Status

Despite promising preclinical data, this compound's clinical development for advanced or metastatic breast cancer was discontinued after Phase 2 trials [4] [5]. This highlights the challenging path of drug development, where strong in vitro and early-stage results do not always translate to success in later-stage clinical trials.

Visualizing the Mechanism of a Selective Estrogen Receptor Degrader (SERD)

The following diagram illustrates the core mechanism of action of this compound and how it compares to other classes of estrogen receptor-targeting therapies.

> The diagram contrasts the mechanism of this compound (SERD), which triggers ER degradation, with normal estrogen signaling and the partial blockade of SERMs.

Further Research Directions

The strong in vitro profile of this compound makes it a valuable tool compound. Future research could explore:

  • Drug Combinations: Investigating its efficacy in combination with other targeted agents, such as CDK4/6 or PI3K inhibitors, which is a common strategy to overcome resistance in ER+ breast cancer [3].
  • Repurposing: As seen in one study, this compound was identified as a potential candidate for Hepatocellular Carcinoma (HCC) through a computational risk model, suggesting possible applications beyond breast cancer [6].

References

Brilanestrant solubility and storage

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Solubility

The table below outlines the core identifiers and solubility profile of Brilanestrant:

Property Value
CAS Number 1365888-06-7 [1] [2] [3]
Molecular Formula C₂₆H₂₀ClFN₂O₂ [1] [2]
Molecular Weight 446.90 g/mol [1] [2]
Solubility in DMSO ~89 - 100 mg/mL (199.14 - 223.76 mM) [4] [2]
Solubility in Ethanol ~89 mg/mL [4]
Solubility in Water Insoluble [1] [4]

Storage and Stability Guidelines

Proper storage is critical for maintaining the stability of this compound for research use.

Form Temperature Stability
Powder -20°C 3 years [1] [2]
Solution (in DMSO) -80°C 1-2 years [1] [2]
Solution (in DMSO) -20°C 1 year [2]

Note that hygroscopic DMSO can absorb moisture and reduce solubility, so always use fresh, dry DMSO for preparing stock solutions [2].

Key In Vitro and Preclinical Data

This compound has been characterized in various biochemical and cellular assays, primarily using the MCF-7 human breast cancer cell line. Key quantitative data is summarized below:

Assay/Model Value (IC₅₀/EC₅₀) Description
ER-α Degradation (EC₅₀) 0.7 nM [1] [2] Induction of ERα degradation in MCF-7 cells (4-hour incubation) [1] [2].
ER-α Binding (IC₅₀) 6.1 nM [1] [4] Competitive binding to ERα in cell-free assays [1] [4].
ER-β Binding (IC₅₀) 8.8 nM [4] Competitive binding to ERβ in cell-free assays [4].
MCF-7 Cell Viability (IC₅₀) 2.5 nM [1] [4] [2] Reduction in cell viability after 5 days (CellTiter-Glo assay) [1] [4] [2].
Transcriptional Antagonism (IC₅₀) 2 nM [1] [2] Inhibition of 17β-estradiol-mediated transcriptional activation (luciferase reporter gene assay) [1] [2].

In vivo studies showed this compound has good oral bioavailability (40-60%) and exhibits dose-dependent efficacy in MCF-7 xenograft mouse models, with tumor regression observed at an oral dose of 100 mg/kg/day [1] [2].

Detailed Experimental Protocols

In-Cell Western Assay for ER-α Degradation

This protocol measures the potency of this compound in degrading the estrogen receptor in MCF-7 cells [4].

  • Cell Line: MCF-7 cells [4].
  • Cell Preparation: Culture cells in phenol-red free RPMI with 5% charcoal-stripped FBS. Seed 3,200 cells per well in a poly-D-lysine coated 384-well plate and incubate for 4 days [4].
  • Compound Treatment: Prepare a serial dilution of this compound and add to cells for a 4-hour incubation [4].
  • Fixation and Permeabilization: Fix cells with 10% formalin for 20 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes [4].
  • Immunostaining: Incubate with primary anti-ER antibody (SP1 rabbit monoclonal, 1:1000 dilution) overnight at 4°C. Then, incubate with a fluorescent secondary antibody (e.g., IRDye 800CW goat anti-rabbit, 1:1000) and a DNA dye (e.g., DRAQ5) for 60-90 minutes at room temperature [4].
  • Detection and Analysis: Wash plates and scan on an infrared imaging system (e.g., LI-COR Odyssey). Quantify ERα levels relative to the DNA dye signal [4].
Cell Viability Assay (CellTiter-Glo)

This protocol assesses the effect of this compound on breast cancer cell proliferation over 5 days [1].

  • Cell Line: MCF-7 cells [1].
  • Cell Preparation: Adjust cells to a concentration of 40,000 cells per mL in complete medium. Seed 640 cells per well in a 384-well plate and incubate overnight to allow adhesion [1].
  • Compound Treatment: The next day, add a 10-point, serial dilution of this compound to the cells. Final concentration typically ranges from 10 μM to 5 pM [1].
  • Incubation and Measurement: Incubate cells with the compound for 5 days. Then, add CellTiter-Glo reagent to each well to measure ATP content as a proxy for cell viability. Record luminescence [1].
  • Data Analysis: Calculate percent viability relative to untreated control cells after subtracting background luminescence [1].

Experimental Workflow Visualization

The diagram below outlines the key steps for conducting the cell viability and ER-α degradation assays with this compound:

cluster_1 Cell Viability (5-day) Start Start Experiment Seed Seed MCF-7 Cells Start->Seed Incubate Incubate Overnight Seed->Incubate Treat Treat with This compound Incubate->Treat Wait Incubate (4h - 5 days) Treat->Wait Assay Perform Assay Wait->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Experimental workflow for this compound assays

Formulation and Handling Recommendations

  • In Vitro Stock Solutions: For cellular assays, dissolve this compound in fresh, dry DMSO at a concentration of 10-100 mM. Gently warm the solution and use brief sonication to ensure complete dissolution. Aliquot and store at -80°C to avoid freeze-thaw cycles [1] [2].
  • In Vivo Dosing Formulations: A common formulation for oral administration in preclinical studies is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline. Always add solvents sequentially, ensuring the solution is clear before adding the next solvent. Sonication and gentle heating may be required [1].

References

Brilanestrant Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data available for Brilanestrant (GDC-0810) from preclinical studies:

Parameter Value Experimental Context
ERα Binding (IC₅₀) 6.1 nM Cell-free competitive binding assay [1]
ERβ Binding (IC₅₀) 8.8 nM Cell-free competitive binding assay [1]
ERα Degradation (EC₅₀) 0.7 nM Cellular assay (e.g., MCF-7 cells) [1]
Cell Viability (IC₅₀) 2.5 nM MCF-7 breast cancer cell line [1]
In Vivo Dose (Effective) 30 and 100 mg/kg Oral administration (p.o.) in a tamoxifen-sensitive MCF-7 xenograft mouse model [1]
Plasma Protein Binding >99.5% (across species) Pharmacokinetic profiling [1]
Bioavailability 40-60% (across species) Pharmacokinetic profiling [1]

Experimental Protocols

While a full in vivo protocol is not detailed in the search results, the methodologies below are inferred from the data and represent standard practices for such studies.

In Vitro Cell Viability Assay (MCF-7 Cells)

This protocol measures the concentration at which this compound inhibits the growth of breast cancer cells [1].

  • Cell Line: MCF-7 human breast cancer cells.
  • Culture Conditions: Maintain cells in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped FBS to eliminate estrogen interference.
  • Cell Plating: Seed cells in 384-well plates at a density of 3,200 cells per well and incubate for 4 days.
  • Compound Treatment: Prepare a serial dilution of this compound (e.g., a 10-point, 1:5 dilution series from 10⁻⁵ M to 5.12×10⁻¹² M). Add the compound to the cells.
  • Incubation and Fixation: Four hours post-treatment, fix cells with a final concentration of 10% formalin.
  • Immunostaining: Permeabilize cells, block, and incubate with a primary anti-ERα antibody (e.g., SP1 rabbit monoclonal antibody). Follow with a fluorescently-labeled secondary antibody and a DNA dye.
  • Analysis: Scan plates using an infrared imaging system (e.g., LI-COR Odyssey). The IC₅₀ is calculated based on the reduction in cell viability or ERα signal relative to untreated controls.
In Vivo Xenograft Study Design

The following workflow outlines the key steps for evaluating this compound efficacy in a mouse model of breast cancer, based on the referenced study [1].

G start 1. Implant ER+ Cancer Cells (MCF-7) in Mice group 2. Randomize Mice into Treatment Groups start->group treat 3. Administer Treatments Daily via Oral Gavage group->treat dose1 Group A: Vehicle Control monitor 4. Monitor Tumor Volume and Body Weight dose1->monitor dose2 Group B: this compound 30 mg/kg, p.o. dose2->monitor dose3 Group C: this compound 100 mg/kg, p.o. dose3->monitor treat->dose1 treat->dose2 treat->dose3 endpoint 5. Terminal Assays (Tumor Weight, Biomarkers) monitor->endpoint

Formulation and Pharmacokinetics

For the in vivo study, this compound was administered orally [1].

  • Pharmacokinetic Profile: this compound is characterized as a low-clearance molecule across species, with good oral bioavailability (40-60%). It is highly bound to plasma proteins (>99.5%) and has a low to moderate volume of distribution [1]. This profile supports once-daily oral dosing.

Mechanism of Action Diagram

This compound is a Selective Estrogen Receptor Degrader (SERD). The following diagram illustrates its mechanism of action in comparison to a Selective Estrogen Receptor Modulator (SERM) like tamoxifen, and the role of ESR1 mutations in resistance [2] [3].

Application Notes & Limitations

  • Context of In Vivo Data: The provided 30 and 100 mg/kg dosing information comes from a specific tamoxifen-sensitive MCF-7 xenograft model [1]. Efficacy and optimal dosing may vary based on the model (e.g., patient-derived xenografts, models with ESR1 mutations).
  • Clinical Translation: this compound was investigated in clinical trials for advanced breast cancer. It displayed robust activity in preclinical models resistant to tamoxifen [1]. It's important to consult the clinical trial literature for human dosing information, as the direct conversion from animal models is not always linear.
  • Biomarker Considerations: this compound retains potency against certain mutant forms of the ER (Y537S, D538G), albeit with a slight reduction compared to wild-type [1]. Testing for ESR1 mutations is highly recommended in studies and treatment planning, as these mutations are a common mechanism of resistance to other endocrine therapies [2] [3].

Key Experimental Conclusions

  • Potent Antagonist and Degrader: this compound is a potent, pure ERα antagonist that induces degradation of the receptor, showing no agonistic activity [1].
  • In Vivo Efficacy: Oral administration of this compound at 30 and 100 mg/kg demonstrated robust antitumor activity in xenograft models of breast cancer [1].
  • Overcomes Resistance: It shows potential for overcoming resistance driven by ESR1 mutations, a common challenge with aromatase inhibitors and SERMs [2] [1] [3].

References

Comprehensive Application Note: Brilanestrant (GDC-0810) Profiling in MCF-7 Breast Cancer Cell Line

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brilanestrant and Its Significance in Breast Cancer Research

This compound (GDC-0810, ARN-810) represents a next-generation oral selective estrogen receptor degrader (SERD) developed to address limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. As a full transcriptional antagonist with no agonistic activity, this compound demonstrates potent binding affinity to both ERα and ERβ isoforms and effectively promotes ERα protein degradation through the ubiquitin-proteasome pathway. Unlike first-generation SERDs like fulvestrant, which suffer from poor oral bioavailability and pharmacokinetic challenges, this compound offers improved pharmaceutical properties that make it particularly valuable for both basic research and clinical development [1] [2].

The MCF-7 cell line, originally isolated from a pleural effusion of invasive breast ductal carcinoma, has served as a fundamental experimental model for ER+ breast cancer research for decades. These cells express wild-type estrogen receptor alpha (ERα) and exhibit estrogen-dependent proliferation, making them an ideal system for evaluating the efficacy and mechanisms of SERDs. Research utilizing MCF-7 cells has been instrumental in characterizing this compound's dual functionality as both an ER antagonist and degrader, providing critical insights into its potential therapeutic application in endocrine-resistant breast cancer, including tumors harboring ESR1 mutations [1].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of this compound

This compound exerts its anti-tumor effects through a multi-faceted mechanism that differentiates it from earlier endocrine therapies. As a pure ER antagonist, it competitively binds the estrogen receptor ligand binding domain (LBD), displacing endogenous estrogens like 17β-estradiol (E2). This binding induces conformational changes in ER that prevent co-activator recruitment and promote co-repressor binding, effectively blocking ER-mediated transcription of genes driving cell proliferation and survival. Additionally, this compound binding accelerates ERα protein degradation via the ubiquitin-proteasome system, substantially reducing cellular ERα levels and further dampening estrogen signaling pathways [1] [2].

Research has demonstrated that this compound retains activity against certain ESR1 mutant forms of the estrogen receptor, particularly Y537S and D538G mutations that frequently emerge following aromatase inhibitor therapy and confer resistance to standard endocrine treatments. While these mutations reduce this compound's potency approximately 5-7 fold compared to wild-type ER, the compound remains effective at higher concentrations, making it a promising option for treating ESR1-mutant breast cancers that have developed resistance to earlier therapeutic lines [1].

Estrogen Receptor Signaling Pathway and SERD Intervention

The diagram below illustrates the fundamental estrogen receptor signaling pathway and the molecular sites where this compound intervenes to disrupt this proliferative cascade:

G Estrogen Estrogen ER ER Estrogen->ER Binding Dimer Dimer ER->Dimer Dimerization Degradation Degradation ER->Degradation Conformational Change Coactivator Coactivator Transcription Transcription Coactivator->Transcription Recruitment ERE ERE Dimer->ERE DNA Binding ERE->Transcription Gene Transcription Proliferation Proliferation Transcription->Proliferation Protein Synthesis This compound This compound This compound->ER Competitive Binding Ubiquitin Ubiquitin Ubiquitin->Degradation Proteasomal Targeting

Figure 1: Estrogen Receptor Signaling and this compound Mechanism. This diagram illustrates the canonical estrogen receptor signaling pathway and the molecular interventions by this compound. Estrogen binding triggers ER dimerization, DNA binding to estrogen response elements (EREs), and transcription of proliferative genes. This compound competitively binds ER, induces conformational changes preventing coactivator recruitment, and promotes ubiquitin-mediated proteasomal degradation, effectively suppressing tumor proliferation.

The structural characterization of this compound-ERα interactions through quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations has revealed critical aspects of its mechanism. These studies show that this compound binding alters the orientation of Helix 12 in the ER ligand binding domain, a key structural element for receptor activation. Additionally, this compound disrupts interactions between the H3 and H12 regions that are essential for ER's transcriptional activity. The compound also affects residue Lys529, which plays an important role in the downregulation process, providing structural insights into this compound's dual antagonism and degradation functions [3].

Quantitative Profiling of this compound Activity

Binding Affinity and Cellular Potency

This compound demonstrates nanomolar potency across multiple assay systems, reflecting its strong binding affinity and efficacy in disrupting estrogen receptor function. The table below summarizes key quantitative data characterizing this compound's pharmacological profile:

Table 1: Quantitative Profiling of this compound Biological Activity

Parameter Value Experimental System Reference
ERα Binding (IC₅₀) 6.1 nM Cell-free competitive binding [1]
ERβ Binding (IC₅₀) 8.8 nM Cell-free competitive binding [1]
ERα Degradation (EC₅₀) 0.7 nM MCF-7 cellular assay [1]
MCF-7 Cell Viability (IC₅₀) 2.5 nM MCF-7 viability assay [1]
Transcriptional Antagonism Full antagonist, no agonism Reporter gene assay [1]
ER.Y537S Binding (IC₅₀) 5.5 nM Cell-free competitive binding [1]
ER.D538G Binding (IC₅₀) 5.4 nM Cell-free competitive binding [1]

The data demonstrate this compound's high potency in both binding and functional assays, with particularly impressive efficacy in promoting ERα degradation. Notably, this compound maintains substantial activity against common ESR1 mutants, though with approximately 2-fold reduced affinity compared to wild-type ERα. This profile supports its potential utility in treating endocrine-resistant breast cancers harboring these mutations [1].

Selectivity Profiling

Comprehensive selectivity assessment reveals that this compound exhibits minimal off-target activity against other nuclear hormone receptors at concentrations effective for ER antagonism. In binding and functional assays, this compound shows little to no inhibition of androgen receptor (AR > 4 μM), glucocorticoid receptor (GR > 1 μM), mineralocorticoid receptor (MR > 1 μM), or progesterone receptor isoforms (PR-A/PR-B > 1 μM). This selectivity profile suggests a reduced risk of side effects mediated through interference with other steroid hormone pathways [1].

Cytochrome P450 inhibition profiling indicates that this compound potently inhibits CYP2C8 (IC₅₀ < 0.1 μM) and shows modest effects on CYP2C9 (IC₅₀ = 2.2 μM) and CYP2C19 (IC₅₀ = 3.3 μM), with minimal inhibition of CYP1A2, CYP2D6, and CYP3A4 (IC₅₀ > 20 μM). These findings have important implications for potential drug-drug interactions in clinical settings and inform appropriate concomitant medication management [1].

Experimental Protocols for MCF-7 Cell Viability and ER Degradation Assays

MCF-7 Cell Viability Assay Protocol

The cell viability assay measures this compound's ability to inhibit MCF-7 cell proliferation, providing a direct assessment of its anti-tumor activity. The following protocol outlines the key steps for conducting this assay:

  • Cell Culture Preparation: Maintain MCF-7 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 μg/mL insulin, 1% MEM non-essential amino acids, and 1 mM sodium pyruvate at 37°C in a humidified 5% CO₂ atmosphere. For experimental assays, use cells between passages 5-20 to ensure consistency and minimize phenotypic drift [4].

  • Experimental Seeding: Harvest cells at 80% confluence using trypsin-EDTA treatment, neutralize with complete medium, and centrifuge at 200 × g for 3 minutes. Resuspend the cell pellet in culture medium and count using a hemocytometer or automated cell counter. Seed cells in 96-well plates at a density of 3,200 cells per well in 16 μL of phenol red-free RPMI 1640 medium supplemented with 5% charcoal-dextran stripped FBS, 20 mM HEPES, and non-essential amino acids. Incubate for 4 days at 37°C, 5% CO₂ to allow cell attachment and establishment of a proliferating monolayer [1].

  • Compound Treatment: Prepare this compound serial dilutions in DMSO, then further dilute in assay medium to create a 10-point concentration series ranging from 10⁻⁵ M to 5.12 × 10⁻¹³ M. Include fulvestrant as a reference control at concentrations from 10⁻⁶ M to 5.12 × 10⁻¹³ M. Add 16 μL of each dilution to assigned wells, achieving final treatment concentrations as planned. Include vehicle control wells (DMSO only) and positive control wells for maximum cell death [1].

  • Viability Assessment: After 4 days of compound exposure, assess cell viability using the MTT assay. Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this incubation, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. Solubilize the formazan product by adding 100 μL of DMSO and shaking gently for 10 minutes. Measure absorbance at 571 nm using a plate reader, with a reference wavelength of 650 nm to correct for background. Calculate cell viability as percentage of vehicle-treated controls [4].

The entire experimental workflow for assessing this compound's effects on MCF-7 cells, from compound treatment to endpoint measurement, is summarized below:

G Seed Seed Treat Treat Seed->Treat Incubate Incubate Treat->Incubate Fix Fix Incubate->Fix Stain Stain Fix->Stain Image Image Stain->Image Analyze Analyze Image->Analyze Viability Viability Analyze->Viability MCF7 MCF7 MCF7->Seed This compound This compound This compound->Treat

Figure 2: MCF-7 Cell Viability Assay Workflow. This flowchart outlines the key steps in assessing this compound's effects on MCF-7 cell viability, including cell seeding, compound treatment, incubation, fixation, staining, imaging, and quantitative analysis to determine viability endpoints.

ERα Degradation Assay Protocol

The ERα degradation assay specifically measures this compound's ability to reduce cellular ERα protein levels, distinguishing this SERD-specific mechanism from general cytotoxicity. The following protocol utilizes the novel MCF7-ERα-HiBiT reporter cell line:

  • MCF7-ERα-HiBiT Reporter Cells: Utilize the genetically engineered MCF7-ERα-HiBiT cell line (NCATS-CL6791) generated by CRISPR/Cas9-mediated fusion of a small HiBiT peptide tag (11 amino acids) to the C-terminus of endogenous ERα. This tag enables sensitive luminescent detection of ERα protein without antibody-based methods. Culture these cells under standard MCF-7 conditions, switching to media with 10% charcoal-stripped FBS three days before experiments to reduce estrogen exposure [5].

  • Compound Treatment and Detection: Seed cells in white 96-well plates at optimal density (typically 10,000-20,000 cells/well). The next day, treat with this compound serial dilutions for 4 hours. Following treatment, add Nano-Glo HiBiT Lytic Detection Reagent according to manufacturer's instructions and incubate for 10 minutes at room temperature. Measure luminescence using a compatible plate reader (e.g., PerkinElmer ViewLux). Normalize luminescence values to vehicle-treated controls to calculate percentage ERα remaining [5].

  • Alternative Immunoassay Method: For laboratories without access to the reporter cell line, ERα levels can be quantified using immunofluorescence. After this compound treatment, fix cells with 3.7% formaldehyde for 20 minutes, permeabilize with 0.1% Triton X-100 for 15 minutes, and block with LI-COR blocking buffer overnight at 4°C. Incubate with SP1 anti-ER rabbit monoclonal antibody (1:1000 dilution) overnight at 4°C, followed by IRDye 800CW goat anti-rabbit secondary antibody (1:1000) and DRAQ5 DNA dye for 60-90 minutes at room temperature. After washing, image plates using a LI-COR Odyssey system and quantify ERα signal normalized to DNA content [1].

  • Proteasome Dependence Verification: To confirm the role of proteasomal degradation in this compound's mechanism, pre-treat parallel samples with 10 μM MG-132 proteasome inhibitor for 1 hour before adding this compound. Compare ERα degradation in proteasome-inhibited versus vehicle-pre-treated cells to verify the dependence on ubiquitin-proteasome pathway [1].

Data Analysis and Interpretation

Dose-Response Curve Fitting

Dose-response analysis represents a critical component of this compound characterization. After collecting viability or ERα degradation data across the compound concentration series, fit the values to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism):

[ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \times HillSlope}} ]

Where Y represents the response (viability or ERα level), X is the logarithm of compound concentration, Bottom is the minimum response plateau, Top is the maximum response plateau, and HillSlope describes the steepness of the curve. The IC₅₀ value (half-maximal inhibitory concentration) or EC₅₀ value (half-maximal effective concentration) is derived from this model and serves as the primary potency parameter for comparing this compound to other SERDs [1].

Quality Control Parameters

To ensure experimental robustness and reproducibility, implement the following quality control measures:

  • Z-factor Determination: Calculate the Z-factor for each plate using vehicle (DMSO) and maximal effect controls to assess assay quality. A Z-factor > 0.5 indicates an excellent assay with sufficient dynamic range for reliable compound evaluation.

  • Reference Compound Inclusion: Include fulvestrant as a reference SERD in each experiment to monitor inter-assay variability and serve as a benchmark for this compound activity.

  • Replicate Consistency: Perform all experiments with a minimum of three biological replicates (independent cell preparations) and three technical replicates each. Data should be presented as mean ± standard deviation, with statistical significance determined using one-way ANOVA followed by appropriate post-hoc tests (p < 0.05 considered significant) [4].

Troubleshooting and Technical Considerations

Common Experimental Challenges

Several technical challenges may arise during this compound profiling in MCF-7 cells:

  • Variable Estrogen Sensitivity: MCF-7 sublines may demonstrate differing estrogen sensitivity based on culture history and passage number. To minimize variability, maintain consistent culture conditions, use low-passage cells (5-20 passages), and include proper controls in each experiment. Culture cells in charcoal-stripped serum media for at least three days before assays to reduce confounding effects of serum estrogens [5].

  • Compound Solubility Limitations: this compound has limited aqueous solubility, requiring DMSO stock solutions. Maintain final DMSO concentrations below 0.1% to avoid solvent toxicity effects. For the highest concentrations, confirm compound solubility by visual inspection for precipitation.

  • Edge Effects in Plates: MCF-7 cells may exhibit uneven growth in outer wells of multi-well plates due to evaporation. To minimize this effect, use plate designs that exclude outer wells or fill them with sterile PBS, and consider using specialized plates with evaporation barriers.

Alternative Viability Assessment Methods

While MTT assay represents a standard viability assessment method, several alternative approaches offer complementary information:

  • Dye Exclusion Tests: Methods using trypan blue or natural pigments like Monascus pigment can distinguish live and dead cells based on membrane integrity. These approaches are particularly valuable for longitudinal tracking of viability in the same culture wells, as some natural pigments show minimal cytotoxicity compared to synthetic dyes [6].

  • Real-time Cell Analysis: Impedance-based systems (e.g., xCelligence) enable continuous monitoring of cell proliferation and viability without endpoint assays, providing kinetic information about this compound's temporal effects.

  • Colony Formation Assay: For assessing long-term effects, plate MCF-7 cells at low density, treat with this compound for 7-14 days, then fix and stain with crystal violet to visualize and quantify colony formation, measuring clonogenic survival after compound exposure.

Conclusion and Research Applications

This compound represents a promising next-generation SERD with potent ERα antagonism and degradation activities in MCF-7 breast cancer cells. The detailed protocols provided in this application note enable comprehensive characterization of its pharmacological properties, supporting drug discovery efforts and mechanistic studies in ER+ breast cancer models. The robust quantitative data generated through these methods facilitates comparison with emerging SERDs and contributes to understanding structure-activity relationships in this therapeutic class.

The development of novel reporter cell lines like MCF7-ERα-HiBiT significantly enhances our ability to monitor ERα protein dynamics in high-throughput formats, accelerating the discovery and optimization of next-generation endocrine therapies. As research continues to elucidate resistance mechanisms and identify predictive biomarkers, this compound and similar compounds hold substantial promise for improving outcomes for patients with ER+ breast cancer, particularly those facing resistance to conventional endocrine therapies [5] [2].

References

Application Notes: Brilanestrant in Breast Cancer Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile

  • Name: Brilanestrant (developmental codes: GDC-0810, ARN-810)
  • Classification: Oral, selective estrogen receptor degrader (SERD)
  • Key Feature: Orally bioavailable, in contrast to the injectable SERD fulvestrant [1].

Mechanism of Action this compound is a pure estrogen receptor (ER) antagonist that induces degradation of the ERα protein. The diagram below illustrates its mechanism and the experimental workflow for in vivo evaluation.

G cluster_mechanism This compound Mechanism of Action cluster_model In Vivo Xenograft Model Workflow ER_Protein ER_Protein ER_Degradation ER_Degradation ER_Protein->ER_Degradation  Triggers Proteasomal Degradation [2] [3] Tumor_Growth Tumor_Growth ER_Degradation->Tumor_Growth Inhibits This compound This compound This compound->ER_Protein Binds & Inactivates Mice Mice Dosing Dosing Mice->Dosing Oral gavage (1-100 mg/kg/day) [4] [5] Analysis Analysis Dosing->Analysis Measure Tumor Volume & Weight [4] Cell_Line Cell_Line Cell_Line->Mice Implant MCF-7 cells [4]

Quantitative Profile of this compound

The table below summarizes key quantitative data from biochemical and cellular assays.

Parameter Value Assay/Context
ERα Binding (IC₅₀) 6.1 nM Cell-free competitive binding assay [4]
ERα Degradation (EC₅₀) 0.7 nM MCF-7 cells (in-cell western) [4] [5]
Cell Viability (IC₅₀) 2.5 nM MCF-7 cells (5-day assay) [4] [5]
In Vivo Clearance Low (11 mL/min/kg) Mouse PK profile [5]
Oral Bioavailability 40% - 61% Across species [4] [5]

Detailed Experimental Methodologies

1. In-Cell Western Assay for ERα Degradation This protocol measures the potency of this compound in degrading the ERα protein in cultured MCF-7 breast cancer cells [4].

  • Cell Line: MCF-7 human breast cancer cells.
  • Culture Conditions: Cells are maintained in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped fetal bovine serum (FBS) to remove estrogens.
  • Cell Seeding: Seed 3,200 cells per well in a poly-D-lysine coated 384-well plate. Incubate for 4 days at 37°C to allow adherence and growth.
  • Compound Treatment: On day 4, treat cells with a serial dilution of this compound (typical concentration range: (10^{-5}) M to (5.12 \times 10^{-12}) M) for 4 hours.
  • Fixation and Permeabilization:
    • Fix cells by adding formalin to a final concentration of 10% for 20 minutes.
    • Wash twice with PBS containing 0.1% Tween-20.
    • Permeabilize cells with PBS containing 0.1% Triton for 15 minutes.
  • Immunostaining:
    • Block cells with LI-COR blocking buffer.
    • Incubate overnight at 4°C with a primary anti-ER rabbit monoclonal antibody (e.g., SP1) diluted in blocking buffer with 0.1% Tween-20.
    • Wash to remove unbound antibody.
    • Incubate with a fluorescent secondary antibody (e.g., LI-COR IRDye 800CW) and a DNA dye (e.g., DRAQ5) for 60-90 minutes at room temperature.
  • Detection and Analysis: Wash cells and scan plates using an infrared imaging system (e.g., LI-COR Odyssey). ERα levels are normalized to the DNA signal.

2. In Vivo Xenograft Model for Efficacy This outlines the general methodology for evaluating this compound's antitumor efficacy in mice, synthesized from available data [4] [5].

  • Animal Model: Typically immunocompromised mice (e.g., NOD-SCID-gamma mice) suitable for hosting human tumor xenografts.
  • Tumor Inoculation: Implant estrogen receptor-positive breast cancer cells (e.g., MCF-7 cells, which are tamoxifen-sensitive) into the mammary fat pad. MCF-7 cells often require estrogen supplementation for tumor growth.
  • Dosing Regimen:
    • Route: Oral gavage (p.o.)
    • Dosage: 1 to 100 mg/kg per day [5].
    • Treatment Start: Begin when tumors are palpable.
  • Efficacy Endpoints:
    • Tumor Growth Inhibition: Measure tumor volumes regularly with calipers. At the highest dose of 100 mg/kg/day, this compound induced tumor regression of more than 50% in an MCF-7 model [5].
    • Tumor Weight/Volume: Record the volume and weight of harvested tumors at the study endpoint.

Important Notes for Researchers

  • Limited Protocol Details: The search results lack granular protocol details such as exact cell numbers for inoculation, specific mouse strains, randomization methods, and full pharmacokinetic sampling schedules.
  • Compound Discontinuation: It is crucial to note that the clinical development of this compound was discontinued by Roche in 2017 [1]. Therefore, its primary utility is now as a research tool for studying oral SERD mechanisms.
  • Activity Against Mutations: this compound retains activity against common ligand-binding domain ERα mutations (Y537S, D538G), albeit with a 5-7 fold reduction in potency compared to wild-type ER [4].

References

Brilanestrant (GDC-0810) Application Note

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a consolidated overview of Brilanestrant's pharmacological profile and key experimental protocols based on preclinical and clinical data.

Introduction

This compound (GDC-0810, ARN-810) is an oral selective estrogen receptor degrader (SERD) developed for treating estrogen receptor-positive (ER+) breast cancer [1]. It acts as a pure ER antagonist, potently binding to the ERα, inducing its degradation, and inhibiting cancer cell proliferation [2] [3]. Its oral bioavailability addresses a key limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection [1].

Key Pharmacokinetic and Pharmacodynamic Properties

The tables below summarize core quantitative data for this compound.

Table 1: Binding and Cellular Activity Profile of this compound

Parameter Value Experimental Context
ERα Binding (IC₅₀) 6.1 nM Cell-free competitive binding assay [3]
ERβ Binding (IC₅₀) 8.8 nM Cell-free competitive binding assay [3]
ER-α Degradation (EC₅₀) 0.7 nM MCF-7 cells (In-cell Western) [2] [3]
Cell Viability (IC₅₀) 2.5 nM MCF-7 cells (5-day assay) [2] [3]
Transcriptional Antagonism (IC₅₀) 2 nM MCF-7 cells (Luciferase reporter assay) [2]

Table 2: In Vivo Pharmacokinetics and Efficacy

Parameter Findings Context
Oral Bioavailability 40% - 60% Across species (preclinical) [2] [3]
Plasma Protein Binding >99.5% Across species (preclinical) [3]
In Vivo Efficacy Substantial tumor-growth inhibition Tamoxifen-sensitive MCF-7 xenograft model (3 mg/kg, p.o.) [2]
In Vivo Efficacy >50% tumor regression MCF-7 xenograft model (100 mg/kg/day, p.o.) [2]
Experimental Protocols

Here are detailed methodologies for key assays used to characterize this compound.

Protocol 1: In-Cell Western Assay for ERα Degradation This protocol measures this compound's ability to induce degradation of the estrogen receptor in cells [3].

  • Cell Line: MCF-7 human breast cancer cells.
  • Culture: Maintain cells in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped FBS, 20 mM HEPES, and Non-Essential Amino Acids (NEAA).
  • Seeding: Trypsinize, wash, and adjust cell concentration to 200,000 cells/mL. Seed 16 µL (3,200 cells) into each well of a poly-D-lysine coated 384-well plate.
  • Incubation: Incubate seeded plates at 37°C for 4 days to allow cell adhesion and growth.
  • Compound Treatment: On day 4, prepare a serial dilution of this compound (e.g., 10-point, 1:5 dilution). Add 16 µL of compound to cells for a final concentration typically ranging from 10⁻⁵ M to 5.12 × 10⁻¹² M. Include appropriate controls.
  • Incubation with Compound: Incubate for 4 hours.
  • Fixation: Add 16 µL of 30% formalin to each well (10% final concentration) and incubate for 20 minutes at room temperature.
  • Permeabilization and Blocking: Wash twice with PBS containing 0.1% Tween-20. Permeabilize cells with 50 µL/well of PBS with 0.1% Triton X-100 for 15 minutes. Decant, add LI-COR blocking buffer, and incubate overnight at 4°C.
  • Antibody Staining: Decant blocking buffer and incubate with primary antibody (SP1 anti-ER rabbit monoclonal antibody, 1:1000 dilution in blocking buffer with 0.1% Tween-20) overnight at 4°C.
  • Detection: Wash to remove unbound antibody. Incubate with secondary antibody (LI-COR goat anti-rabbit IRDye 800CW, 1:1000) and DRAQ5 DNA dye for 60-90 minutes at room temperature.
  • Analysis: Wash plates and scan on a LI-COR Odyssey infrared imaging system. Normalize ERα signal to the DNA dye signal for quantification.

Protocol 2: Clinical Trial Design (NCT01823835) This was a multi-institution, open-label, phase Ia/Ib/IIa study designed to evaluate the safety and efficacy of this compound [4].

  • Objective: To assess the safety, pharmacokinetics, and proof-of-concept of GDC-0810 as a single agent and in combination with palbociclib and/or an LHRH agonist in women with locally advanced or metastatic ER+ breast cancer.
  • Study Arms:
    • Phase Ia (Dose Escalation): GDC-0810 single agent administered orally once or twice daily in fasting or non-fasting states. Doses tested included 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg.
    • Phase Ib (Combination): GDC-0810 (e.g., 400 mg) combined with palbociclib (125 mg) and/or an LHRH agonist.
    • Phase IIa (Dose Expansion): GDC-0810 at 600 mg once daily in participants previously treated with an aromatase inhibitor, with or without prior fulvestrant, and with or without confirmed ESR1 mutations.
  • Key Endpoints: Dose-limiting toxicities (DLTs), recommended Phase II dose (RP2D), safety, tolerability, pharmacokinetics, and anti-tumor activity.
Visualizing SERD Mechanism and Clinical Workflow

The following diagrams illustrate the molecular mechanism of this compound and the flow of its key clinical trial.

brilanestrant_mechanism cluster_canonical Canonical ER Signaling Pathway cluster_serd_action This compound (SERD) Action Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation This compound This compound SERD_ER SERD-ER Complex This compound->SERD_ER  Binds ER SERD_ER->Dimer  Inhibits Degradation ER Degradation (via Proteasome) SERD_ER->Degradation  Induces Block Block of Proliferation Degradation->Block

Diagram 1: this compound's mechanism of action. This compound binds the estrogen receptor (ER), inhibiting dimerization and recruitment to DNA. It induces a conformational change that targets the receptor for proteasomal degradation, thereby blocking gene transcription and cancer cell proliferation [1].

trial_workflow cluster_phase1a Phase Ia (Dose Escalation) cluster_phase1b Phase Ib (Combination) cluster_phase2a Phase IIa (Dose Expansion) Start Study: NCT01823835 Women with Locally Advanced/ Metastatic ER+ Breast Cancer P1A_Goal Primary Goal: Determine Safety, Tolerability, and PK Start->P1A_Goal P1A_Design Design: GDC-0810 Single Agent Oral, Daily Dosing Doses: 100mg to 800mg QD / 300-400mg BID P1A_Goal->P1A_Design P1B_Goal Primary Goal: Establish RP2D for Combinations P1A_Design->P1B_Goal  Based on Phase Ia Data P1B_Design Design: GDC-0810 + Palbociclib and/or LHRH Agonist P1B_Goal->P1B_Design P2A_Goal Primary Goal: Further Characterize Safety, PK, and Anti-tumor Activity P1B_Design->P2A_Goal  Based on Phase Ib Data P2A_Design Design: GDC-0810 at RP2D (600mg QD) in AI-Pretreated Patients P2A_Goal->P2A_Design

Diagram 2: Clinical trial workflow for this compound (NCT01823835). The study progressed from a single-agent dose escalation phase to evaluate combinations, culminating in a dose expansion phase to further assess safety and efficacy [4].

Key Considerations for Researchers

  • Metabolic Stability: this compound is a low-clearance molecule with minimal inhibition against major CYP enzymes like CYP1A2, CYP2D6, and CYP3A4 (IC₅₀ > 20 μM), though it potently inhibits CYP2C8 (IC₅₀ < 0.1 μM) [3].
  • Clinical Status: It is important to note that the clinical development of this compound was terminated [4]. Nonetheless, the data generated provides valuable insights for the development of other oral SERDs.

Conclusion

This compound represents a significant effort in developing oral SERDs with a favorable pharmacokinetic profile and potent ER degradation activity. The protocols and data summarized here serve as a reference for researchers in the ongoing development of novel endocrine therapies for breast cancer.


References

Comprehensive Application Notes and Experimental Protocols for Brilanestrant (GDC-0810) Tumor Growth Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brilanestrant and Its Mechanism of Action

This compound (development codes: ARN-810, GDC-0810) is an orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in targeting estrogen receptor-positive (ER+) breast cancer. As a small molecule therapeutic, this compound functions as a pure estrogen receptor alpha antagonist with an impressive IC50 of 0.7 nM against the estrogen receptor, enabling potent degradation of ERα protein levels in cancer cells [1]. Unlike traditional endocrine therapies such as selective estrogen receptor modulators (SERMs) which may exhibit mixed agonist-antagonist activity depending on tissue type, this compound demonstrates consistent antagonistic activity across tissues without the concerning agonist effects that limit some therapeutic agents [2]. This pharmacological profile positions this compound as a promising candidate for addressing resistance mechanisms that frequently emerge in ER+ breast cancer, particularly those involving ligand-independent ER activation and ESR1 mutations that render tumors less responsive to earlier-generation endocrine therapies.

The developmental trajectory of this compound has progressed through clinical evaluation for advanced and metastatic breast cancer, reaching Phase 2 clinical trials according to registry data [3]. However, it is important to note that among the landscape of oral SERDs in development, several candidates including this compound have faced developmental challenges despite strong preclinical rationale [4]. The evolving landscape of oral SERDs has seen both advancements and setbacks, with some candidates discontinued after initial promise while others progress through later-stage clinical evaluation. This context underscores the importance of thoroughly understanding the experimental methodologies and quantitative data that form the evidence base for this compound's biological activity and potential therapeutic application, which may inform future drug development efforts even if this specific compound does not reach commercial availability.

Quantitative Data Summary of this compound Activity

In Vitro Cellular Effects and Potency

Table 1: Comprehensive In Vitro Profiling of this compound in MCF-7 Human Breast Cancer Cells

Assay Type Specific Measurement Result Experimental Conditions Citation
ERα Degradation EC50 0.7 nM 4-hour treatment in phenol-free medium with 5% charcoal-stripped FBS [1]
Cell Viability IC50 2.5 nM 5-day exposure measured by CellTiter-Glo assay [1]
ER Transcriptional Antagonism IC50 2 nM 24-hour inhibition of 17β-estradiol-mediated activation in luciferase reporter assay [1]
ERα Binding IC50 6.1 nM Competitive binding assay [1]
Antiproliferative Activity IC50 44 nM 72-hour reduction in cell viability by CellTiter-Glo assay [1]

This compound demonstrates exceptional potency in cellular models of ER+ breast cancer, with consistent activity across multiple assay endpoints. The compound achieves half-maximal degradation of estrogen receptor alpha at sub-nanomolar concentrations (EC50 = 0.7 nM), indicating its remarkable efficiency in targeting the intended protein for destruction [1]. This degradation activity directly translates to functional antagonism of estrogen-mediated signaling, as evidenced by the 2 nM IC50 in transcriptional activation assays, and ultimately to inhibition of cancer cell proliferation with IC50 values ranging from 2.5-44 nM depending on specific assay conditions and duration [1]. The consistency of these effects across different experimental approaches and readouts provides strong validation of this compound's proposed mechanism of action and potential therapeutic utility.

Notably, research indicates that this compound induces a distinct ERα conformation compared to tamoxifen and other established ER therapeutics, which likely underlies its pure antagonistic profile without the partial agonist activity that characterizes some earlier-generation endocrine agents [1]. This unique structural mechanism represents a significant advancement in the pharmacological targeting of the estrogen receptor and may contribute to this compound's activity in settings of acquired endocrine resistance. The compound's performance in these rigorous in vitro assays provided the foundational evidence supporting its advancement into more complex animal model systems and eventually clinical evaluation in humans.

In Vivo Efficacy in Xenograft Models

Table 2: In Vivo Pharmacokinetic and Efficacy Profile of this compound

Model System Parameter Assessed Result Dosing Regimen Citation
Multi-species PK Clearance Low (11 mL/min/kg) Not applicable [1]
Multi-species PK Oral Bioavailability 61% Not applicable [1]
MCF-7 Xenograft Tumor Growth Inhibition Substantial 3 mg/kg, oral [1]
MCF-7 Xenograft Maximal Efficacy >50% tumor regression 100 mg/kg/day, oral [1]
MCF-7 Xenograft Dose Response Dose-dependent efficacy 1-100 mg/kg/day, oral [1]

In vivo studies conducted in estrogen-dependent xenograft models have provided compelling evidence for this compound's antitumor efficacy and favorable pharmacokinetic properties. The compound exhibits low systemic clearance (11 mL/min/kg) across multiple species coupled with excellent oral bioavailability of 61%, supporting its potential for convenient once-daily oral dosing in clinical applications [1]. These pharmacokinetic characteristics enable sustained drug exposure necessary for continuous suppression of estrogen receptor signaling in target tissues, a critical factor for achieving optimal therapeutic outcomes in hormone-dependent malignancies.

In therapeutic efficacy studies, this compound demonstrated dose-dependent tumor growth inhibition in the well-characterized MCF-7 human breast cancer xenograft model [1]. At a dose of 3 mg/kg administered orally, the compound produced substantial antitumor activity, while the highest tested dose of 100 mg/kg/day resulted in marked tumor regression exceeding 50% from baseline measurements without associated weight loss or significant toxicity [1]. This dose-response relationship, coupled with the wide therapeutic window observed in preclinical models, provided strong justification for clinical development and informed initial dosing strategies for human trials. The robust efficacy observed in these controlled experimental systems indicated this compound's potential to deliver meaningful clinical benefit for patients with ER-positive breast cancer, including those who had developed resistance to earlier generations of endocrine therapies.

Experimental Protocols and Methodologies

In-Cell Western Assay for ERα Degradation

The quantification of estrogen receptor alpha degradation represents a critical methodological approach for establishing this compound's target engagement and pharmacodynamic activity. The following protocol details the standardized procedure for assessing ERα levels in cultured breast cancer cells:

  • Cell Culture Preparation: Plate MCF-7 human breast cancer cells in standard growth medium and allow for adherence and expansion until approximately 70-80% confluence is achieved. Prior to compound treatment, replace the standard medium with phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped fetal bovine serum to eliminate potential estrogenic effects from media components [1].

  • Compound Treatment: Prepare a dilution series of this compound in DMSO, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. Include appropriate vehicle controls and reference compounds such as fulvestrant for comparative assessment. Treat cells for a defined period of 4 hours to capture the acute degradation effects [1].

  • Fixation and Staining: Following treatment, aspirate the medium and gently wash cells with phosphate-buffered saline (PBS). Fix cells with 4% paraformaldehyde for 20 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific binding sites with 5% non-fat dry milk or appropriate blocking buffer for 1 hour [1].

  • Immunodetection and Analysis: Incubate fixed cells with primary antibodies against ERα followed by appropriate IRDye-conjugated secondary antibodies. Include DRAQ5 or similar nuclear staining dyes for normalization of cell number. Image plates using the LI-COR Odyssey Imaging System or comparable infrared imaging platform. Quantify fluorescence signals and normalize ERα signal to nuclear stain intensity to determine relative ERα levels across treatment conditions [1].

  • Data Calculation: Calculate percentage reduction in ERα levels compared to vehicle-treated controls. Generate dose-response curves and determine EC50 values using four-parameter logistic nonlinear regression in appropriate statistical software (GraphPad Prism, R). Perform at least three independent experiments to ensure statistical robustness [1].

Cell Viability and Proliferation Assays

Assessment of this compound's effects on cancer cell growth and viability provides crucial information about its functional consequences following target engagement. The following protocol describes the standardized approach for quantifying antiproliferative effects:

  • Cell Seeding and Compound Treatment: Seed MCF-7 cells in 96-well white-walled plates at an optimal density of 1,500-3,000 cells per well in complete growth medium. After 24 hours to allow for cell adherence, treat cells with a dilution series of this compound across a clinically relevant concentration range (typically 0.1 nM to 10 μM). Include appropriate vehicle controls and positive control compounds [1].

  • Assay Incubation and Development: Maintain treated cells for a predetermined period based on assay objectives—typically 5 days for full proliferation assessment or 72 hours for acute cytotoxicity evaluation. Following the incubation period, equilibrate plates to room temperature for approximately 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well following manufacturer's instructions [1].

  • Luminescence Measurement and Analysis: Mix contents thoroughly using an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer. Normalize raw luminescence values to vehicle-treated controls to determine percentage viability or proliferation inhibition [1].

  • Data Interpretation: Calculate IC50 values using nonlinear regression analysis of the dose-response curves. Compare the potency of this compound to reference standards and evaluate the maximum efficacy (Emax) achieved at saturation concentrations. Perform statistical analyses to determine significance compared to control conditions using appropriate multiple comparison tests [1].

In Vivo Xenograft Therapeutic Efficacy Studies

The therapeutic potential of this compound has been evaluated in established patient-derived xenograft models using the following methodological approach:

  • Model Establishment: Implant estrogen-responsive MCF-7 cells subcutaneously into immunocompromised female mice (typically athymic nude or SCID strains) to establish solid tumor xenografts. Supplement animals with estradiol pellets (0.72 mg, 90-day release) to support the growth of estrogen-dependent tumors [1].

  • Randomization and Dosing Initiation: When tumors reach a predetermined volume range (typically 150-300 mm³), randomize animals into treatment groups with balanced tumor volumes across groups. Administer this compound via once-daily oral gavage across a dose range (1-100 mg/kg) to establish dose-response relationships. Include vehicle control and appropriate reference compound groups [1].

  • Tumor Monitoring and Endpoint Assessment: Measure tumor dimensions 2-3 times weekly using digital calipers, calculating tumor volume using the formula: Volume = (Length × Width²) / 2. Monitor animal body weight simultaneously to assess treatment-related toxicity. Continue the study until vehicle control tumors reach the maximum allowable size or for a predetermined experimental period [1].

  • Data Analysis and Statistics: Calculate percentage tumor growth inhibition (TGI) for each treatment group using the formula: TGI = [1 - (Tfinal-Tinitial)treated / (Tfinal-Tinitial)control] × 100. For groups showing tumor regression, calculate percentage regression relative to baseline measurements. Compare group means using appropriate statistical tests such as ANOVA with post-hoc comparisons. Conduct all statistical analyses using two-tailed tests with significance defined as p < 0.05 [1].

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

G cluster_pathway Endocrine Resistance Pathway cluster_effect This compound Mechanism This compound This compound ER Estrogen Receptor (ERα) This compound->ER Competitive Inhibition Degradation ER Protein Degradation via Proteasome This compound->Degradation Induces Misfolding & Ubiquitination GrowthInhibition Tumor Growth Inhibition This compound->GrowthInhibition Direct Effect ERDimer ER Dimerization & DNA Binding ER->ERDimer Conformational Change E2 Estradiol (E2) E2->ER Binding Transcription Target Gene Transcription ERDimer->Transcription Co-regulator Recruitment Proliferation Tumor Cell Proliferation Transcription->Proliferation Gene Expression Degradation->GrowthInhibition ER Signaling Abrogation

Diagram 1: Molecular mechanism of this compound-mediated estrogen receptor antagonism and degradation

The signaling pathway illustrates this compound's dual mechanism of action in targeting estrogen receptor signaling in breast cancer cells. The compound functions through competitive inhibition of estradiol binding to estrogen receptor alpha, preventing the conformational changes necessary for receptor dimerization, DNA binding, and recruitment of transcriptional co-regulators that drive the expression of proliferative target genes [2] [1]. Simultaneously, this compound binding induces a distinct ER conformation that promotes receptor ubiquitination and subsequent degradation via the proteasomal pathway, effectively reducing cellular ER protein levels and abrogating both ligand-dependent and ligand-independent ER signaling [2] [1]. This dual mechanism—comprising both receptor antagonism and enhanced degradation—enables this compound to potently suppress estrogen-driven tumor cell proliferation and overcome common resistance mechanisms that limit the efficacy of earlier-generation endocrine therapies.

Experimental Workflow for Preclinical Evaluation

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Compound Screening & Optimization InVitro1 In-Cell Western Assay ERα Degradation (EC50) Start->InVitro1 InVitro2 Cell Viability Assay Proliferation Inhibition (IC50) InVitro1->InVitro2 InVitro3 Transcriptional Reporter Assay ER Antagonism (IC50) InVitro2->InVitro3 PK Pharmacokinetic Studies Bioavailability & Clearance InVitro3->PK InVivo Xenograft Efficacy Studies Tumor Growth Inhibition PK->InVivo Analysis Integrated Data Analysis & Mechanism Validation InVivo->Analysis Conclusion Therapeutic Potential Assessment Clinical Translation Analysis->Conclusion

Diagram 2: Comprehensive workflow for this compound preclinical evaluation

The experimental workflow outlines a systematic approach for evaluating this compound's therapeutic potential, progressing from initial in vitro characterization through comprehensive in vivo validation. The process begins with target engagement assays that quantify the compound's ability to degrade estrogen receptor alpha and inhibit estrogen-mediated transcriptional activity, establishing direct pharmacological effects on the intended molecular target [1]. These initial assays are followed by functional assessments of antiproliferative activity in hormone-dependent breast cancer cell lines, demonstrating the cellular consequences of target engagement [1]. Promising in vitro results then trigger pharmacokinetic studies to evaluate compound exposure, clearance, and oral bioavailability—critical parameters that determine suitability for further development [1]. The final preclinical stage involves therapeutic efficacy evaluation in clinically relevant xenograft models that recapitulate key aspects of human ER+ breast cancer, providing integrated assessment of compound activity in a complex biological system [1]. This rigorous, multi-stage approach ensures comprehensive characterization of both mechanistic and therapeutic properties before advancement to clinical trials.

Research Implications and Future Directions

The experimental data generated for this compound provides valuable insights for the ongoing development of oral SERDs as a drug class. The compound's demonstration of potent ER degradation coupled with favorable oral bioavailability established an important proof of concept for this therapeutic approach [1]. However, the discontinuation of this compound's development after Phase 2 trials highlights the challenges in clinical translation of even highly promising preclinical candidates [4] [3]. This outcome underscores the importance of continued refinement in drug development strategies for endocrine-resistant breast cancer, particularly in optimizing therapeutic indices and identifying patient populations most likely to derive clinical benefit.

The evolving landscape of estrogen receptor-targeted therapies continues to build upon the foundational principles demonstrated by this compound. Current research directions include the development of next-generation oral SERDs with improved pharmacological properties, exploration of rational combination strategies with targeted agents such as CDK4/6 inhibitors and PI3K pathway inhibitors, and application of novel protein degradation technologies including PROTACs and molecular glue degraders that may achieve more complete and sustained ER ablation [2]. Additionally, the growing recognition of ESR1 mutations as a key resistance mechanism to earlier endocrine therapies has reinforced the importance of developing compounds like this compound that retain activity against these mutant receptors [2] [5]. While this compound itself may not reach clinical practice, its comprehensive preclinical characterization provides an invaluable framework for future drug development efforts in endocrine-resistant breast cancer and contributes to the ongoing evolution of therapeutic strategies for this prevalent malignancy.

References

Quantitative Profile of Brilanestrant in Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro biochemical and cellular activity data for Brilanestrant (GDC-0810) as reported in the search results [1].

Assay Description Target/Effect Value (IC₅₀/EC₅₀) Context
Competitive Binding Assay ERα 6.1 nM Cell-free
Competitive Binding Assay ERβ 8.8 nM Cell-free
Transcriptional Activity ERα Degradation (EC₅₀) 0.7 nM Cellular
Cell Viability Assay MCF-7 Cell Viability (IC₅₀) 2.5 nM Cellular
Competitive Binding vs. Mutants ER.Y537S 5.5 nM Cell-free
Competitive Binding vs. Mutants ER.D538G 5.4 nM Cell-free

Experimental Protocol: ERα Degradation and Cell Viability Assay in MCF-7 Cells

This protocol details a key method used to investigate this compound's effect on ERα protein levels and its subsequent impact on breast cancer cell viability, utilizing an immunofluorescence-based approach [1].

Cell Culture and Plating
  • Cell Line: Use MCF-7 human breast cancer cells.
  • Culture Conditions: Maintain cells in phenol red-free RPMI 1640 medium supplemented with 5% charcoal-dextran stripped fetal bovine serum (FBS), 20 mM HEPES, and non-essential amino acids (NEAA). This creates an estrogen-deprived environment.
  • Plating: Trypsinize the cells, wash them twice in the prepared medium, and adjust the cell concentration to 200,000 cells per mL. Plate 16 µL of this suspension (approximately 3,200 cells) into each well of a poly-D-lysine-coated 384-well plate.
  • Incubation: Incubate the plates at 37°C for 4 days to allow the cells to adhere and resume growth.
Compound Treatment
  • Preparation: Prepare this compound as a serial dilution in the culture medium. A 10-point, 1:5 serial dilution is recommended, with a final concentration range from 10⁻⁵ M to 5.12 × 10⁻¹² M.
  • Treatment: On day 4, add 16 µL of the compound dilution to each well. This results in a final assay volume of 32 µL. Include appropriate controls (e.g., vehicle control for baseline and fulvestrant as a reference SERD).
  • Incubation: Incubate the cells with the compound for 4 hours.
Cell Fixation and Staining
  • Fixation: After the 4-hour treatment, fix the cells by adding 16 µL of 30% formalin to each well (achieving a final concentration of 10% formalin). Incubate for 20 minutes at room temperature.
  • Washing and Permeabilization: Wash the plates twice with PBS containing 0.1% Tween-20. Then, permeabilize the cells by adding 50 µL of 0.1% Triton X-100 in PBS per well for 15 minutes.
  • Blocking: Decant the permeabilization solution and add 50 µL of LI-COR blocking buffer to each well. Centrifuge the plate and decant the buffer. Repeat this step with fresh blocking buffer and incubate the plates overnight at 4°C.
  • Antibody Incubation:
    • Primary Antibody: Decant the blocking buffer and incubate the cells overnight at 4°C with a SP1 anti-ER rabbit monoclonal antibody, diluted 1:1000 in LI-COR blocking buffer with 0.1% Tween-20.
    • Secondary Antibody and Stain: The next day, wash the wells twice with PBS Tween 0.1% to remove unbound primary antibody. Then, incubate the cells at room temperature for 60-90 minutes with a combination of LI-COR goat anti-rabbit IRDye 800CW (1:1000) and the DNA dye DRAQ5, diluted in blocking buffer with 0.1% Tween-20 and 0.01% SDS.
  • Final Wash: Wash the plates three times with 0.1% Tween-20 in PBS.
Data Acquisition and Analysis
  • Imaging: Scan the plates using a LI-COR Odyssey infrared imaging system or a similar instrument.
  • Quantification: The IRDye 800CW signal quantifies the ERα protein level, while the DRAQ5 signal normalizes for the cell number in each well.
  • Data Processing: Calculate the ratio of ERα signal to DNA signal for each well. Fit the dose-response data to a suitable model (e.g., a four-parameter logistic model) to determine the half-maximal effective concentration (EC₅₀) for ERα degradation.

The following diagram illustrates the core mechanism of action of this compound that is investigated with this protocol.

G cluster_normal Normal Estrogen Signaling cluster_serd This compound (SERD) Action Estrogen Estrogen ER ER Estrogen->ER Binds to GeneTranscription GeneTranscription ER->GeneTranscription Activates ERDegradation ERDegradation ER->ERDegradation Targeted for Proteasomal Degradation CellGrowth CellGrowth GeneTranscription->CellGrowth This compound This compound This compound->ER Binds & Inactivates InhibitedGrowth InhibitedGrowth ERDegradation->InhibitedGrowth Leads to

Key Insights for Researchers

  • Oral SERD Potential: this compound is an orally bioavailable SERD, which is a significant formulation advantage over the injectable SERD fulvestrant [2] [3].
  • Activity Against Mutations: It retains potency against certain mutant forms of the estrogen receptor (like Y537S and D538G) that are often associated with resistance to other endocrine therapies, though with a slight reduction in biochemical potency compared to the wild-type receptor [1].
  • Research Context: While this compound demonstrated robust preclinical efficacy and entered clinical trials, its development for advanced breast cancer was ultimately terminated [3]. Nevertheless, it remains a valuable tool compound for studying SERD mechanisms and endocrine resistance.

I hope these detailed application notes assist in your research. Should your work require protocols for other specific assays, such as transcriptional reporter gene assays, please feel free to ask.


References

Brilanestrant animal research administration

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant Preclinical Research Data

Aspect Details and Quantitative Data
Compound This compound (GDC-0810, ARN-810, RG 6046) [1]
Mechanism Selective Estrogen Receptor Degrader (SERD) [1]
Primary Target Estrogen Receptor Alpha (ERα) [1]

| In Vitro Potency | ERα degradation (EC50): 0.7 nM ERα binding (IC50): 6.1 nM Cell viability in MCF-7 cells (IC50): 2.5 nM [1] | | In Vivo Administration | Route: Oral (p.o.) Formulation: Not specified in detail Dosing Regimen: 1-100 mg/kg/day [1] | | In Vivo Efficacy | Model: Tamoxifen-sensitive MCF-7 xenograft in mice Result: Dose-dependent tumor growth inhibition; 3 mg/kg showed substantial inhibition, 100 mg/kg/day led to >50% tumor regression [1] | | Pharmacokinetics | Bioavailability: 40%-60% (across species) Clearance: Low (11 mL/min/kg in some models) [1] |


Experimental Workflows

The following diagrams outline the general experimental workflows for the key in vitro and in vivo studies cited in the literature.

In Vitro Cell Viability Assay

This workflow summarizes the typical procedure used to determine this compound's effect on cancer cell viability, as performed in MCF-7 cells [1].

G Start Seed MCF-7 cells (640 cells/well in 384-well plate) A Incubate overnight for cell adhesion Start->A B Add this compound (10-point serial dilution, 0.000005 - 10 μM) A->B C Incubate with compound for 5 days B->C D Add CellTiter-Glo Luminescent Reagent C->D E Measure Luminescence (Relative Luminescence Units) D->E End Calculate % Cell Viability vs. Untreated Control E->End

In Vivo Efficacy Study

This workflow outlines the key steps for evaluating this compound's efficacy in a mouse xenograft model of breast cancer [1].

G Start Implant 17-β estradiol pellets in nu/nu mice A Inject MCF-7 cells resuspended in Matrigel Start->A B Monitor tumor growth until ~200 mm³ A->B C Randomize animals into treatment groups B->C D Administer Treatment (Vehicle or this compound 1-100 mg/kg/day, p.o.) C->D E Treat daily for 4 weeks D->E F Monitor tumor volume and body weight biweekly E->F End Analyze data for tumor growth inhibition F->End


Key Research Insights & Notes

  • Distinct Mechanism: this compound induces a unique conformational change in the ERα protein, different from tamoxifen and other therapies, which explains its pure antagonistic profile without tamoxifen-like agonist effects [1].
  • Formulation Clue: One study used an in vivo formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to prepare a 2 mg/mL solution, with sonication recommended [1]. This can serve as a starting point for formulation development.
  • Broader Research Context: this compound is recognized in the field as an example of a drug whose development was accelerated by integrating computational modeling with experimental validation [2]. Its potential therapeutic role is also being explored in other cancers, such as hepatocellular carcinoma [3].

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical and solubility data for Brilanestrant to help you plan your experiments.

Property Value / Description Citation
Molecular Weight 446.90 g/mol [1] [2] [3]
CAS Number 1365888-06-7 [1] [3] [4]
Solubility in DMSO ~89 - 100 mg/mL (approx. 199 - 224 mM) [1] [2] [3]
Solubility in Water Insoluble / <1 mg/mL [2] [3]
Solubility in Ethanol ~89 mg/mL [2] [3]
Appearance White to off-white solid [1] [3]
Detailed Protocol for Preparing Stock Solutions
  • Calculating Mass and Volume: To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound in 1 mL of DMSO. For a 100 mg/mL stock solution, dissolve 100 mg in 1 mL of DMSO.
  • Reconstitution: Bring the this compound powder and DMSO to room temperature before use.
  • Solubilization: Add the calculated volume of DMSO directly to the powder. Gently vortex or swirl the tube to ensure complete dissolution. Sonication is recommended to aid in dissolving the solid and to ensure a homogeneous solution [1] [2].
  • Aliquoting and Storage:
    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize contact with moisture from the air, as DMSO is hygroscopic [1] [2].
    • Store the aliquots at -20°C for short-term use (about one month) or at -80°C for long-term storage (at least six months) [2] [3].

Critical Considerations and Troubleshooting

Here are answers to potential frequently asked questions to help you troubleshoot your work with this compound.

Question Answer & Guidance
The compound doesn't seem to dissolve fully. Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO can absorb water from the atmosphere over time, which significantly reduces its ability to dissolve the compound [1] [2]. If issues persist, a brief (1-2 minute) water bath sonication can help [1].
My cellular assay results are inconsistent. This compound is highly potent, with IC50 values in the low nanomolar range (e.g., 0.7-2.5 nM in MCF-7 cell viability assays) [1] [2]. Ensure your final working concentrations in cell culture media are accurately diluted from the DMSO stock. Note that the final DMSO concentration in your assays should typically not exceed 0.1%.
How do I formulate this compound for in vivo studies? This compound is highly protein-bound (>99.5%) and has low aqueous solubility [2] [3]. For animal studies, a sequential formulation method is recommended: first dissolve the compound in a small volume of DMSO, then mix with PEG300, followed by Tween 80, and finally dilute with saline to achieve a clear solution [3].

Experimental Context

For your reference, the diagram below outlines the core experimental workflow for evaluating this compound in cell-based assays, based on protocols from the search results.

G A Reconstitute this compound in fresh DMSO B Prepare compound dilutions for dose-response A->B D Treat cells with compound for specified time B->D C Seed MCF-7 cells in charcoal-stripped media C->D E Assay endpoint measurement D->E F ER degradation (4h) In-cell Western E->F G Cell viability (5 days) CellTiter-Glo assay E->G

This compound is an orally bioavailable Selective Estrogen Receptor Degrader (SERD) that demonstrates robust activity in models of breast cancer, including those resistant to tamoxifen [3] [4]. Its mechanism involves binding to the estrogen receptor and inducing a conformational change that leads to the receptor's degradation, thereby inhibiting the growth of cancer cells [3].

References

Brilanestrant cell assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant Key Assay Data

The table below summarizes quantitative data from cell-free and cell-based assays, which is essential for benchmarking your experimental results.

Assay Type Target/Process Value (nM) Description
Cell-Free Binding [1] ERα IC50 = 6.1 nM Radio-ligand competitive binding assay.
Cell-Free Binding [1] ERβ IC50 = 8.8 nM Radio-ligand competitive binding assay.
Cellular Activity [2] [1] ERα Degradation EC50 = 0.7 nM Induction of ERα degradation in MCF-7 cells after 4 hours (in-cell western assay).
Cellular Activity [2] [1] Cell Viability IC50 = 2.5 nM Reduction in cell viability of MCF-7 cells after 5 days (CellTiter-Glo assay).
Cellular Activity [2] Transcriptional Antagonism IC50 = 2 nM Inhibition of 17β-estradiol-mediated transcriptional activation in MCF-7 cells after 24 hours (luciferase reporter gene assay).

Experimental Protocol: ERα Degradation Assay

Here is a detailed methodology for measuring this compound-induced ERα degradation in MCF-7 cells, adapted from published procedures [2] [1]. This protocol can serve as a reference for setting up your own experiments.

1. Cell Preparation and Plating

  • Cell Line: MCF-7 cells.
  • Culture Medium: Use phenol red-free RPMI 1640 medium, supplemented with 5% charcoal-dextran stripped FBS, 20 mM HEPES, and non-essential amino acids (NEAA).
  • Procedure:
    • Trypsinize the cells and wash them twice in the prepared culture medium.
    • Adjust the cell concentration to 200,000 cells per mL.
    • Plate 16 µL of the cell suspension (containing 3,200 cells) into each well of a poly-D-lysine coated 384-well plate.
    • Incubate the plates at 37°C for 4 days to allow the cells to adhere and grow.

2. Compound Treatment

  • Prepare a serial dilution of this compound (e.g., a 10-point, 1:5 dilution series). A typical final concentration range is from 10⁻⁵ M to 5.12 × 10⁻¹² M.
  • On day 4, add 16 µL of the compound dilution to the cells. Include appropriate controls (e.g., vehicle control with DMSO).
  • Incubate the cells with the compound for 4 hours.

3. Cell Fixation and Staining

  • Fixation: After the 4-hour incubation, fix the cells by adding 16 µL of 30% formalin to each well (achieving a final concentration of 10% formalin). Incubate for 20 minutes at room temperature.
  • Washing: Wash the plates twice with PBS containing 0.1% Tween-20.
  • Permeabilization: Permeabilize the cells by adding 50 µL of PBS with 0.1% Triton X-100 per well. Incubate for 15 minutes, then decant the solution.
  • Blocking: Add 50 µL of LI-COR blocking buffer to each well. Centrifuge the plate and decant the buffer. Repeat this step once. After the second addition of blocking buffer, incubate the plates overnight at 4°C.

4. Immunofluorescence Staining

  • Primary Antibody: Decant the blocking buffer and incubate the cells overnight at 4°C with a SP1 anti-ER rabbit monoclonal antibody, diluted 1:1000 in LI-COR blocking buffer containing 0.1% Tween-20. Include control wells with blocking buffer but no primary antibody to assess background.
  • Washing: Wash the wells twice with PBS containing 0.1% Tween-20 to remove unbound primary antibody.
  • Secondary Antibody & Stain: Incubate the cells at room temperature for 60-90 minutes with a LI-COR goat anti-rabbit IRDye 800CW antibody (diluted 1:1000) and the DNA dye DRAQ5, both diluted in LI-COR blocking buffer with 0.1% Tween-20 and 0.01% SDS.
  • Final Wash: Wash the plates three times with PBS containing 0.1% Tween-20.

5. Signal Detection and Analysis

  • Scan the plates using a LI-COR Odyssey infrared imaging system or a compatible plate reader.
  • The signal from the IRDye 800CW (acceptor, ~800 nm) indicates the level of ERα protein, while the DRAQ5 signal (donor, ~700 nm) serves as an internal reference for cell number and normalization.
  • Data Calculation: Calculate an emission ratio for each well by dividing the acceptor signal by the donor signal. Plot this ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value for ERα degradation [3].

The following diagram illustrates the core mechanism and detection principle of this SERD assay.

G This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds & Targets Proteasome Proteasome ER->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degrades ER Antibody Anti-ER Antibody Degradation->Antibody Reduced Target Detection Fluorescent Signal (Quantification) Antibody->Detection IRDye 800CW Signal Decrease

General Troubleshooting for Biochemical Assays

Since specific FAQs for this compound are not available, the following general troubleshooting tips for biochemical and cell-based assays are highly applicable [3] [4].

  • No or Poor Assay Window: This often stems from instrument misconfiguration or reagent issues [3].

    • Action: Verify that your microplate reader's filters are correctly set for TR-FRET (if applicable). Use control wells with a known active compound to test the system's performance before running your assay [3].
    • Action: Ensure all reagents are fresh and have been stored properly. Avoid multiple freeze-thaw cycles for enzymes and antibodies [4].
  • High Background Signal: This can reduce assay sensitivity and obscure results.

    • Action: Use low-fluorescence microplates (black plates for fluorescence, white for luminescence) to minimize optical crosstalk [4].
    • Action: Optimize washing steps to reduce nonspecific binding, or consider using no-wash, homogeneous assay formats if available [4].
  • Inconsistent Results (High Variability): This can be caused by pipetting errors or unstable reagents.

    • Action: Use automated liquid handlers where possible to improve dispensing precision and reproducibility [4].
    • Action: Include internal controls on every plate (e.g., a reference inhibitor) to track performance across experiments. Calculate the Z'-factor to statistically assess assay robustness; a Z' > 0.5 is generally considered suitable for screening [3].
  • Compound Interference: Test compounds can sometimes interfere with the detection method.

    • Action: For fluorescence-based assays, test compounds for intrinsic fluorescence or quenching at your assay's wavelengths. Use counter-screens or orthogonal assay methods (e.g., switching from fluorescence to luminescence) to confirm true hits [4].
  • Loss of Cellular Activity: If a compound is active in a biochemical assay but not in a cell-based one, consider cellular uptake.

    • Action: Investigate whether the compound is being pumped out by efflux transporters like P-glycoprotein [3].

Key Context for this compound Assays

  • Mechanism of Action: this compound is an oral Selective Estrogen Receptor Degrader (SERD). It binds to the estrogen receptor and induces a conformational change that leads to the receptor's degradation via the proteasome, thereby inhibiting the growth of ER+ breast cancer cells [2] [5] [6].
  • Development Status: Please note that the clinical development of this compound has been discontinued [6]. However, it remains a valuable tool compound for research.

References

Brilanestrant metabolite interference

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant Technical Data Summary

The table below summarizes key experimental data for this compound, which is crucial for baseline assay conditions [1] [2].

Parameter Value Experimental Context
Molecular Weight 446.90 g·mol⁻¹ Chemical formula: C₂₆H₂₀ClFN₂O₂ [3] [2]
ERα Binding (IC₅₀) 6.1 nM Cell-free radio-ligand competitive binding assay [1]
ERβ Binding (IC₅₀) 8.8 nM Cell-free radio-ligand competitive binding assay [1]
ERα Degradation (EC₅₀) 0.7 nM MCF-7 cells; 4-hour incubation [2]
MCF-7 Cell Viability (IC₅₀) 2.5 nM 5-day incubation; CellTiter-Glo assay [2]
Solubility (DMSO) 89 mg/mL (199.14 mM) -- [1]

Experimental Protocol: ERα Degradation

This in-cell Western assay protocol can be used to assess the functional activity of this compound and potentially identify interference from metabolites [1] [2].

  • Cell Culture: Use MCF-7 cells. Culture them in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped FBS.
  • Plating: Seed cells in a poly-D-lysine coated 384-well plate at a density of 3,200 cells per well in 16 µL of medium. Incubate for 4 days at 37°C.
  • Compound Treatment: Prepare serial dilutions of this compound. On day 4, add 16 µL of the compound solution to the cells to achieve the desired final concentration range.
  • Incubation: Incubate the cells with the compound for 4 hours.
  • Fixation: Add 16 µL of 30% formalin to each well (final concentration 10%) and incubate for 20 minutes at room temperature to fix the cells.
  • Permeabilization & Blocking: Wash the cells twice with PBS containing 0.1% Tween-20. Permeabilize the cells with 50 µL/well of PBS containing 0.1% Triton for 15 minutes. Decant the solution and add LI-COR blocking buffer.
  • Antibody Staining: Incubate cells overnight at 4°C with a SP1 anti-ER rabbit monoclonal antibody (diluted 1:1000 in blocking buffer with 0.1% Tween-20). Include control wells with no primary antibody for background measurement.
  • Detection: Wash the wells to remove unbound primary antibody. Incubate with a LI-COR goat anti-rabbit IRDye 800CW secondary antibody (1:1000) and a DNA dye (e.g., DRAQ5) for 60-90 minutes at room temperature.
  • Imaging & Analysis: Perform a final wash and scan the plates using a LI-COR Odyssey infrared imaging system. The DNA dye normalizes for cell number, while the IRDye 800CW signal quantifies ERα levels.

Workflow for Metabolite Interference Investigation

Since specific data on this compound metabolites is not available in the search results, the following diagram outlines a systematic approach to troubleshoot potential interference issues.

cluster_1 Key Steps for Metabolite Identification Start Unexpected Experimental Result Step1 Identify Potential Metabolites Start->Step1 Step2 Source or Synthesize Metabolites Step1->Step2 Style1 Use in vitro systems (e.g., liver microsomes, hepatocytes) Style2 Synthesize suspected disproportionate metabolites Step3 Perform Control Experiments Step2->Step3 Step4 Analytical Profiling Step3->Step4 End Confirm/Refute Metabolite Interference Step4->End

Frequently Asked Questions

  • Why is there limited published data on this compound metabolites? this compound's clinical development was discontinued by Roche in 2017 [3]. Therefore, the full spectrum of clinical metabolite identification and characterization that would normally be available for an approved drug may not be public.
  • What is a "disproportionate metabolite" and why is it important? A disproportionate metabolite is one that is formed only in humans or at higher levels in humans compared to animal species used in non-clinical safety assessments [4]. These metabolites require special attention and investigation, as recommended by regulatory bodies like the FDA, because they could be responsible for unexpected toxicity or efficacy.
  • How can I investigate metabolite interference if metabolites are not commercially available? As shown in the workflow, you would need to generate the metabolites yourself. A common approach is to use in vitro systems like human liver microsomes or hepatocytes to incubate this compound and simulate human metabolism [4]. The resulting compounds can then be purified and used in your assays.

References

Brilanestrant assay variability reduction

Author: Smolecule Technical Support Team. Date: February 2026

Key Assay Parameters for Brilanestrant

Familiarity with this compound's core assay data is the first step in identifying outliers and troubleshooting experiments.

Assay Type Target / Cell Line Key Metric (IC50/EC50) Description & Context
Receptor Binding [1] [2] ERα (Cell-free) IC50 = 6.1 nM Competitive binding affinity for ERα.
ERβ (Cell-free) IC50 = 8.8 nM Competitive binding affinity for ERβ.
ER-α Degradation [1] [2] MCF-7 cells EC50 = 0.7 nM Potency to induce ERα protein degradation.
Cell Viability [1] [2] MCF-7 cells IC50 = 2.5 nM Antiproliferative activity after 5 days.
Transcriptional Antagonism [2] MCF-7 cells (3xERE) IC50 = 2 nM Inhibition of 17β-estradiol-mediated transcriptional activation.

Core Experimental Protocols

Detailed methodology is crucial for ensuring experimental consistency. Here are protocols for two key assays cited in the data tables.

Protocol 1: In-Cell Western Assay for ER-α Degradation [1]

This protocol measures the potency of this compound to degrade the Estrogen Receptor alpha (ER-α) in cells.

  • Cell Line: MCF-7 human breast cancer cells.
  • Culture Conditions: Use phenol red-free RPMI medium supplemented with 5% charcoal dextran-stripped FBS, 20 mM HEPES, and Non-Essential Amino Acids (NEAA) to eliminate estrogenic effects from the media.
  • Cell Seeding: Trypsinize, wash, and adjust cells to a concentration of 200,000 cells per mL. Seed 16 μL of suspension (3,200 cells) into each well of a poly-D-lysine coated 384-well plate.
  • Incubation: Incubate seeded plates at 37°C for 4 days to allow cells to adhere and grow.
  • Compound Treatment: On day 4, prepare a 10-point, serial 1:5 dilution of this compound. Add 16 μL of each dilution to the cells for a final concentration range (e.g., from 10⁻⁵ M to 5.12×10⁻¹² M). Incubate for 4 hours.
  • Fixation and Permeabilization:
    • Fix cells by adding 16 μL of 30% formalin (final concentration 10%) for 20 minutes.
    • Wash twice with PBS containing 0.1% Tween-20.
    • Permeabilize cells with PBS containing 0.1% Triton X-100 (50 μL/well) for 15 minutes.
  • Immunostaining:
    • Decant permeabilization buffer and wash once with LI-COR blocking buffer.
    • Add fresh LI-COR blocking buffer and incubate overnight at 4°C.
    • Decant and incubate with primary antibody (SP1 anti-ER rabbit monoclonal antibody, diluted 1:1000 in LI-COR blocking buffer with 0.1% Tween-20) overnight at 4°C.
    • Wash twice with PBS Tween 0.1% to remove unbound antibody.
    • Incubate at room temperature for 60-90 minutes with secondary antibody (LI-COR goat anti-rabbit IRDye 800CW, 1:1000) and a DNA dye (DRAQ5) in blocking buffer with 0.1% Tween-20 and 0.01% SDS.
  • Signal Detection and Analysis: Wash cells three times with 0.1% Tween-20/PBS. Scan plates on a LI-COR Odyssey infrared imaging system. The ER-α signal (800nm) is normalized to the DNA content (DRAQ5) for a normalized degradation value.
Protocol 2: Cell Viability Assay (CellTiter-Glo) [2]

This protocol assesses the antiproliferative effect of this compound on cancer cells over a longer period.

  • Cell Line: MCF-7 cells.
  • Culture Conditions: As described in Protocol 1 (phenol red-free, charcoal-stripped serum).
  • Compound Treatment: Plate cells and allow to adhere. Treat with a serial dilution of this compound.
  • Incubation: Incubate the treated cells for 5 days to measure the effect on cell proliferation.
  • Viability Measurement: Add CellTiter-Glo reagent to each well. This assay measures ATP levels, which are proportional to the number of metabolically active cells.
  • Analysis: Record luminescence. The IC50 value (concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Experimental Workflow and Data Interpretation

The following diagrams map out the core experimental processes and common troubleshooting paths to help standardize operations and identify the source of variability.

G cluster_1 Choose Assay Type Start Start this compound Assay P1 Plate MCF-7 Cells (Phenol-red free media 5% charcoal-stripped FBS) Start->P1 P2 Pre-incubate (4 days, 37°C) P1->P2 P3 Treat with this compound (Serial Dilutions) P2->P3 A1 ER-α Degradation Assay (4-hour incubation) P3->A1 A2 Cell Viability Assay (5-day incubation) P3->A2 M1 In-Cell Western: Fix, Permeabilize, Immunostain, Image A1->M1 M2 CellTiter-Glo: Add reagent, Measure Luminescence A2->M2 Analysis Data Analysis: Calculate EC50/IC50 M1->Analysis M2->Analysis

G Problem High Assay Variability S1 Check Cell Culture Conditions Problem->S1 S2 Verify Compound Handling Problem->S2 S3 Review Assay Protocol Problem->S3 ss1 • Use low passage number cells • Consistently use phenol-red free media • Use same batch of charcoal-stripped FBS • Confirm mycoplasma-free status ss2 • Prepare fresh DMSO stock • Use glass vials to prevent adhesion • Confirm final DMSO concentration is low (<0.1%) • Check storage conditions (-20°C desiccated) ss3 • Adhere strictly to incubation times • Use same antibody/ reagent batch • Include positive control (e.g., Fulvestrant) • Validate plate reader calibration

Frequently Asked Questions

Q1: Our ER-α degradation results are inconsistent. What are the most common culprits? A1: Inconsistent degradation often stems from cell culture conditions. Ensure you are using phenol-red free media and charcoal dextran-stripped FBS to eliminate environmental estrogens that can antagonize this compound. Also, pay close attention to the health and passage number of your MCF-7 cells; using cells beyond a low passage number is not recommended [1].

Q2: Why is the potency (IC50) in our cell viability assay different from the literature? A2: The incubation time is critical. A 4-hour treatment measures early degradation effects, while a 5-day treatment measures the cumulative antiproliferative effect, resulting in different IC50 values. Ensure your protocol matches the intended readout: 4 hours for degradation (EC50 ~0.7 nM) and 5 days for viability (IC50 ~2.5 nM) [1] [2]. Also, verify the health of your cells at the time of seeding, as this dramatically impacts long-term viability assays.

Q3: How does this compound behave in assays involving mutant ER? A3: this compound remains effective against common ligand-binding domain mutants like ER.Y537S and ER.D538G, but with a slight reduction in biochemical potency (approximately 5-7 fold compared to wild-type ER). When running assays with mutant models, expect a rightward shift in the dose-response curve and plan your concentration ranges accordingly [1].

References

Brilanestrant experimental conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant Quantitative Data Summary

The table below summarizes key quantitative data for this compound, compiled from scientific literature and commercial chemical databases [1] [2].

Parameter Value / Description Context / Assay
Molecular Weight 446.90 g/mol Chemical formula: C₂₆H₂₀ClFN₂O₂ [1] [2]
CAS Number 1365888-06-7 [1] [2]
ERα Binding (IC₅₀) 6.1 nM Cell-free competitive binding assay [1]
ERβ Binding (IC₅₀) 8.8 nM Cell-free competitive binding assay [1]
ERα Degradation (EC₅₀) 0.7 nM MCF-7 breast cancer cells [1] [2]
Cell Viability (IC₅₀) 2.5 nM MCF-7 breast cancer cell line [1] [2]
Solubility (DMSO) ~89 mg/mL (~199 mM) [1]
Solubility (Water) Insoluble [1] [2]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Suggested for preparing a 2 mg/mL working solution [2]

Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments involving this compound.

In Vitro Cell Viability Assay (MCF-7 Cells)

This protocol is adapted from supplier data and describes a luminescence-based method to measure this compound's effect on breast cancer cell viability [2].

  • Cell Line: MCF-7 human breast cancer cells.
  • Cell Plating:
    • Suspend cells in RPMI 1640 medium supplemented with 10% FBS and 20 mM HEPES.
    • Adjust cell concentration to 40,000 cells per mL.
    • Plate 16 μL of cell suspension (containing ~640 cells) into each well of a 384-well plate.
    • Incubate overnight at 37°C to allow cell adhesion.
  • Compound Treatment:
    • Prepare a 10-point, serial 1:5 dilution of this compound.
    • Add 16 μL of each dilution to the cells to achieve a final concentration range (e.g., from 10 μM to 0.000005 μM).
  • Incubation: Expose cells to the compound for 5 days.
  • Viability Measurement:
    • Add 16 μL of CellTiter-Glo reagent to each well.
    • Measure the relative luminescence units (RLU) using a plate reader.
    • Calculate percent viability: [(RLU_sample - RLU_background) / (RLU_untreated_cells - RLU_background)] × 100.
In Vivo Efficacy Study (Mouse Xenograft Model)

This protocol outlines the use of this compound in a standard mouse model of ER+ breast cancer [2].

  • Animal Model: Female nu/nu mice.
  • Estradiol Pellet Implantation: Implant 0.72 mg 17-β estradiol time-release pellets subcutaneously to support tumor growth.
  • Tumor Inoculation:
    • Culture MCF-7 cells in RPMI with 10% FBS.
    • Harvest trypsinized cells, pellet, and resuspend in a 50:50 mixture of serum-free RPMI and Matrigel at a density of 1×10⁷ cells/mL.
    • Subcutaneously inject 100 μL of cell suspension per mouse (right flank) 2-3 days after pellet implantation.
  • Randomization & Dosing:
    • Monitor tumor volume, calculated as (length × width²)/2.
    • Once average tumor volume reaches approximately 200 mm³, randomize animals into treatment groups.
    • Administer vehicle or this compound daily via oral gavage for 4 weeks.
  • Monitoring: Measure tumor volume and body weight twice weekly.

Potential Issues & Optimization Strategies

While explicit FAQs were not available, the following points address common experimental challenges, inferred from the data.

  • Low Aqueous Solubility: this compound is insoluble in water [1] [2]. For in vitro work, dissolve first in DMSO to create a concentrated stock solution (e.g., 10-100 mM), then dilute into the aqueous cell culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1%). For in vivo studies, use the recommended formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, and ensure proper mixing and sonication [2].
  • Specificity and Mechanism Confirmation: this compound is a selective estrogen receptor degrader (SERD). To confirm that its effects are ERα-dependent, include control experiments using ERα-negative cell lines (e.g., MDA-MB-231) or siRNA-mediated knockdown of ERα [3]. Furthermore, its activity can be confirmed by measuring the reduction of ERα protein levels via western blot after treatment [1].

Experimental Workflow and Mechanism

To help visualize the experimental process and drug mechanism, the following diagrams map out the key steps and biological pathways.

brilanestrant_workflow cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow Start Start Experiment InVitro1 Plate MCF-7 Cells Start->InVitro1 InVivo1 Implant Estradiol Pellets in nu/nu Mice Start->InVivo1 Parallel Process InVitro2 Treat with this compound Serial Dilutions InVitro1->InVitro2 InVitro3 5-Day Incubation InVitro2->InVitro3 InVitro4 Add Cell Viability Reagent (e.g., CellTiter-Glo) InVitro3->InVitro4 InVitro5 Measure Luminescence Calculate IC₅₀ InVitro4->InVitro5 InVivo2 Inoculate MCF-7 Cells (Mixed with Matrigel) InVivo1->InVivo2 InVivo3 Monitor Tumor Growth Until ~200 mm³ InVivo2->InVivo3 InVivo4 Randomize into Groups InVivo3->InVivo4 InVivo5 Daily Oral Gavage (4 Weeks) InVivo4->InVivo5 InVivo6 Monitor Tumor Volume and Body Weight InVivo5->InVivo6

Diagram 1: A simplified workflow comparing the key steps for conducting in vitro and in vivo experiments with this compound.

brilanestrant_mechanism This compound This compound ER_Protein ERα Protein This compound->ER_Protein Binds & Degrades (EC₅₀ = 0.7 nM) Combination_Synergy Combination Therapy Enhanced Tumor Regression This compound->Combination_Synergy Simultaneous Inhibition ER_Degradation ERα Degradation (via Proteasome) ER_Protein->ER_Degradation Tumor_Regression Inhibited Tumor Growth ER_Degradation->Tumor_Regression PI3K_Inhibitor PI3Kα Inhibitor ER_Feedback Increased ER Transcription & ESR1 mRNA Expression PI3K_Inhibitor->ER_Feedback Induces Compensatory Mechanism PI3K_Inhibitor->Combination_Synergy Simultaneous Inhibition ER_Feedback->ER_Protein Increases Target

Diagram 2: The mechanism of this compound action and a key rational combination strategy to overcome feedback-driven resistance.

I hope this structured technical data provides a solid foundation for your research. Please note that specific troubleshooting for equipment or assay failure would require more detailed protocol documents.

References

Brilanestrant data reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant Quantitative Data Summary

The table below consolidates key quantitative data for this compound (also known as GDC-0810 or ARN-810) from multiple studies to aid in your experimental benchmarking.

Assay Type Cell Line/Model Reported Value (nM) Description
ERα Degradation (EC₅₀) MCF-7 0.7 nM Induction of estrogen receptor-alpha degradation after 4 hours [1].
Cell Viability (IC₅₀) MCF-7 2.5 nM Reduction in cell viability after 5 days [1].
ERα Binding (IC₅₀) In vitro 6.1 nM Potency as an ER-α binder [1].
Transcriptional Antagonism (IC₅₀) MCF-7 2 nM Inhibition of 17β-estradiol-mediated transcriptional activation; full antagonist with no agonism [1].

Core Experimental Protocols

While full methodological details are found in the primary literature, here are summaries of key protocols used to characterize this compound.

  • In-Cell Western Assay for ERα Degradation: Cells (e.g., MCF-7) are cultured in phenol-red-free medium supplemented with charcoal-stripped serum to eliminate estrogenic effects. After treatment with this compound for 4 hours, cells are fixed and stained. ERα levels are quantified using an infrared dye-labeled antibody (e.g., IRDye 800CW), normalized to a DNA stain (e.g., DRAQ5) for cell number [1].
  • Cell Viability/Proliferation Assay: Cells are treated with this compound for 5 days to reflect its cytostatic effect. Viability is typically measured using a CellTiter-Glo assay, which quantifies ATP levels as a proxy for metabolically active cells [1].
  • Luciferase Reporter Gene Assay: Used to measure ER transcriptional activity. MCF-7 cells stably transfected with an estrogen response element (ERE) linked to a luciferase reporter are treated with this compound in the presence of 17β-estradiol. After 24 hours, luciferase activity is measured to quantify antagonism [1].

Troubleshooting Common Experimental Issues

The following guide addresses potential pitfalls that could lead to data irreproducibility.

Inconsistent ERα Degradation Results
  • Problem: Variable or weak degradation efficacy across experiments.
  • Potential Causes & Solutions:
    • Serum Conditions: Standard fetal bovine serum (FBS) contains endogenous estrogens that can compete with and antagonize the effect of this compound. Solution: Use charcoal-dextran-stripped FBS in phenol-red-free media to create an estrogen-depleted environment for all degradation assays [1].
    • Treatment Duration: The kinetics of degradation may differ based on cell context. Solution: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to establish the optimal degradation window for your specific model system.
    • Compound Handling: this compound is prepared in DMSO. Solution: Ensure fresh DMSO stocks are used, avoid repeated freeze-thaw cycles, and confirm that the final DMSO concentration is consistent and low (e.g., ≤0.1%) across all treatment groups.
Poor Cellular Response in Viability Assays
  • Problem: Lack of expected anti-proliferative effect.
  • Potential Causes & Solutions:
    • Assay Duration: this compound's action is primarily cytostatic, not rapidly cytotoxic. Solution: Ensure proliferation assays are run for a sufficiently long duration, typically 5 days, to detect a significant reduction in cell growth [1].
    • Cell Line Authenticity and Contamination: Contaminated or misidentified cell lines produce unreliable data. Solution: Regularly authenticate cell lines (e.g., by STR profiling) and routinely test for mycoplasma contamination.
High Background in Transcriptional Assays
  • Problem: Failure to fully suppress estrogen-induced transcriptional activity.
  • Potential Causes & Solutions:
    • Incomplete Estrogen Blockade: Residual estrogens in the culture system can activate the receptor. Solution: As with degradation assays, use charcoal-stripped serum and phenol-red-free media. Pre-incubate cells with this compound before adding estradiol to ensure the compound has bound the receptor.
    • Reagent Sensitivity: Solution: Use a highly sensitive luciferase substrate and confirm the linear range of your detection instrument.

Experimental Validation Workflow

The following diagram outlines a logical workflow for validating your this compound experiments, from setup to data interpretation. This can help pinpoint where in the process an issue may arise.

Start Plan this compound Experiment A Validate Reagents & Cell Lines Start->A B Prepare Estrogen-Free Media A->B Critical Step C Treat Cells with Compound B->C D Conduct Assay (e.g., Western, Viability) C->D E Data Analysis & Interpretation D->E End Results Documented E->End

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is an oral selective estrogen receptor degrader (SERD). It not only antagonizes the estrogen receptor (ER) but also induces its degradation, providing a more complete blockade of the ER signaling pathway compared to antagonists like tamoxifen [1].
  • Q2: Does this compound have activity against mutant forms of ERα?

    • A2: While the provided data focuses on standard models, the field of SERD development emphasizes the need for compounds effective against common resistance mutations like Y537S and D538G. You should consult the latest pre-clinical or clinical literature to confirm this compound's efficacy against specific ERα mutants.
  • Q3: What are the key differences between this compound and other SERDs, like Fulvestrant?

    • A3: A key difference is that this compound is orally bioavailable, whereas Fulvestrant requires intramuscular injection. Furthermore, a meta-analysis of gene expression suggested that this compound and Fulvestrant may have overlapping but non-identical effects on gene regulation, indicating potential differences in their mechanisms [2].

References

Brilanestrant vs tamoxifen efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the key characteristics of Brilanestrant and Tamoxifen based on the available information.

Feature This compound Tamoxifen
Category Oral SERD (Selective Estrogen Receptor Degrader) [1] SERM (Selective Estrogen Receptor Modulator) [2]
Primary Mechanism ER antagonist and degrader; promotes ER protein degradation [3] [4] Mixed agonist/antagonist; blocks ER in breast but acts as agonist in uterus [2] [5]
Key Molecular Action Binds ER, induces "inactive" conformation, targets receptor for proteasomal degradation [3] [4] Competitively binds ER; agonist activity in endometrium drives proliferation [2] [6]
Binding Affinity (IC50) ERα: 6.1 nM; ERβ: 8.8 nM [3] Information not specifically listed in search results
Efficacy in Resistant Models Active in Tamoxifen-resistant and Fulvestrant-resistant in vitro models [1] Standard treatment, but resistance commonly develops [7]
Uterine Safety Profile Preclinical data suggested mild estrogenic activity in uterine models [3] [1] Well-established increased risk (2-7 fold) of endometrial cancer and uterine sarcomas [2] [5] [8]
Administration Oral [1] Oral [9]
Development Status Discontinued (reached Phase II trials) [1] Widely approved and used [2]

Mechanisms of Action and Key Experimental Data

Mechanism of Action (MoA) and Resistance Profile
  • Tamoxifen (SERM): Its mixed agonist-antagonist action is the source of both its efficacy and its primary safety liability. While it antagonizes ER in breast tissue, it acts as an agonist in the endometrium, leading to increased rates of endometrial proliferation, hyperplasia, and cancer [2] [5]. Resistance often develops through various mechanisms, including altered co-regulator recruitment [7].
  • This compound (SERD): It was designed as a "full transcriptional antagonist with no agonism" [3]. Its key differentiator is the ability to not just block but degrade the ER protein (EC50 = 0.7 nM in MCF-7 cells) [3]. This degradation mechanism is particularly relevant for overcoming resistance driven by ESR1 mutations (e.g., Y537S, D538G), which are a common resistance pathway to aromatase inhibitors. This compound retains activity against these mutants, albeit with a slightly reduced potency [3] [7].

The following diagram illustrates the core mechanistic differences between these two drugs and the specific pathway implicated in Tamoxifen's uterine side effects.

G Estrogen Estrogen ER ER Estrogen->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Binds This compound This compound This compound->ER Binds & Destabilizes ER_Degradation ER Degradation (via Proteasome) ER->ER_Degradation GeneTranscription Gene Transcription ER->GeneTranscription  In Breast: Blocks  In Uterus: Activates CellProliferation CellProliferation ER_Degradation->CellProliferation  Prevents GeneTranscription->CellProliferation  In Breast  (Therapeutic Goal) UterineCellProliferation UterineCellProliferation GeneTranscription->UterineCellProliferation  In Uterus  (Side Effect)

Supporting Experimental Data and Protocols

The quantitative data supporting the comparison table comes from specific experimental assays.

1. Binding and Degradation Assays (Cell-Free and Cellular)

  • Objective: To quantify the binding affinity of this compound to ERα and ERβ and its potency in degrading the ER protein in breast cancer cells [3].
  • Methodology (Binding): Cell-free radio-ligand competitive binding assays were used. The concentration of this compound that inhibits 50% of reference estrogen binding (IC50) was calculated for ERα and ERβ [3].
  • Methodology (Degradation): MCF-7 breast cancer cells were treated with this compound. The level of ERα protein was measured, often using immuno-based methods like Western Blot or an antibody-based infrared imaging system (LI-COR Odyssey), to determine the concentration that degrades 50% of ERα (EC50) [3].
  • Key Findings:
    • Binding (IC50): ERα = 6.1 nM; ERβ = 8.8 nM [3].
    • Degradation (EC50): ERα = 0.7 nM [3].
    • Cell Viability (IC50): 2.5 nM in MCF-7 cells, demonstrating potent inhibition of cancer cell growth [3].

2. Transcriptional and Gene Expression Profiling

  • Objective: To assess the pure antagonist profile of this compound and compare its effects on gene expression to other ER-targeting therapies like Tamoxifen [3] [10].
  • Methodology:
    • Reporter Assays: Cells are engineered with an estrogen-responsive reporter gene. The drug's ability to antagonize estrogen-induced transcription is measured [3].
    • RNA-seq Meta-analysis: A 2022 study integrated multiple RNA-sequencing datasets from ER+ breast cancer cell lines (MCF7, T47D) treated with different ER antagonists, including Tamoxifen, Fulvestrant, and this compound [10].
  • Key Findings:
    • This compound was identified as a "full transcriptional antagonist with no agonism" [3].
    • The study found that Tamoxifen does not block the expression of some genes directly affected by ER, whereas Fulvestrant and this compound effectively downregulated these genes. For example, the long non-coding RNA LINC01016 was upregulated by Tamoxifen but downregulated by Fulvestrant and this compound, highlighting a key difference in their functional antagonism [10].

3. In Vivo Efficacy in Xenograft Models

  • Objective: To evaluate the efficacy of this compound in living organisms, including its ability to inhibit tumor growth in models resistant to Tamoxifen [3] [1].
  • Methodology: Immune-compromised mice are implanted with human breast cancer cells (e.g., MCF-7) or patient-derived tumors. These mice are then treated with either a vehicle control, Tamoxifen, or this compound orally. Tumor volume is monitored over time [3].
  • Key Findings: this compound demonstrated robust activity in Tamoxifen-sensitive and Tamoxifen-resistant xenograft models of breast cancer, supporting its potential to overcome resistance [3] [1].

Interpretation and Research Implications

For researchers, the data on this compound, even though its development has stopped, remains valuable.

  • The Oral SERD Profile: this compound served as a key proof-of-concept for an orally bioavailable SERD [1]. Its discontinuation does not negate the scientific validation of this approach, as evidenced by the subsequent development and approval of other oral SERDs like elacestrant [7].
  • Overcoming Mutational Resistance: The experimental data showing this compound's activity against ESR1 mutants is a critical lesson for designing next-generation ER-targeting therapies [3] [7]. This remains a central goal in the field of endocrine-resistant breast cancer.
  • Safety Considerations: The search for pure antagonists without uterine agonist activity is driven by the well-documented side effects of Tamoxifen [2] [5]. This compound's preclinical profile suggested a potentially improved safety window in this regard, though its full clinical risk-benefit profile was never fully established [3] [1].

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Brilanestrant and other oral SERDs in development.

Drug Name Primary Mechanism Key Preclinical Data (Binding & Degradation) Key Clinical Trial Data (in ESR1-mutated mBC) Development Status (as of early 2025)

| This compound (GDC-0810) [1] [2] | Oral SERD (full ER antagonist and degrader) | - Binds ERα (IC50 = 6.1 nM) and ERβ (IC50 = 8.8 nM) [1].

  • Degrades ERα (EC50 = 0.7 nM) [1].
  • Effective in tamoxifen-sensitive and resistant xenograft models [1]. | Clinical development program (NCT02569801, NCT01823835) was terminated. No Phase 3 data available [1]. | Development terminated [1]. | | Elacestrant | Oral SERD | — | EMERALD Trial (NCT03778931):PFS: ~8.6 mos (vs. ~1.9 mos with SOC) [3]. | Approved by the FDA (Jan 2023) for postmenopausal women with ER+/HER2-, ESR1-mutated advanced breast cancer following at least one line of endocrine therapy [4]. | | Camizestrant | Oral SERD | — | SERENA-2 Trial: • Demonstrated superior PFS vs. fulvestrant [4]. | Phase 3 trials ongoing (e.g., SERENA-6) [4]. | | Imlunestrant | Oral SERD | — | EMBER-3 Trial: • Demonstrated superior PFS vs. fulvestrant [4]. | Phase 3 trials ongoing [4]. |

Experimental Protocols for SERD Profiling

For researchers, the key experiments to profile a SERD's activity include:

  • ER Competitive Binding Assay [1]:

    • Purpose: To measure the compound's affinity for binding to the ligand-binding domain of wild-type and mutant estrogen receptors.
    • Methodology: Cell-free radio-ligand competitive binding assays are used. The ability of the SERD to displace a labeled estrogen (like estradiol) from recombinant human ERα and ERβ is measured, yielding an IC50 value.
  • Cellular ER Degradation Assay [1]:

    • Purpose: To quantify the ability of the compound to induce the degradation of the ER protein in breast cancer cells.
    • Methodology: ER-positive breast cancer cell lines (e.g., MCF-7) are treated with the SERD. After a set incubation period (e.g., 4 hours), cells are fixed and stained with an anti-ER antibody (e.g., SP1). ER protein levels are quantified using an immunofluorescence imaging system (e.g., LI-COR Odyssey), yielding an EC50 value.
  • Transcriptional Reporter Assay [1]:

    • Purpose: To confirm the compound is a pure antagonist with no agonistic activity.
    • Methodology: Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Treatment with the SERD should not activate the reporter and should block activation by estrogen.
  • In Vivo Xenograft Studies [1]:

    • Purpose: To evaluate antitumor efficacy in animal models.
    • Methodology: Immunodeficient mice implanted with ER+ human breast cancer cell lines (e.g., MCF-7) or patient-derived xenografts (PDXs) are treated with the oral SERD. Tumor volume is measured over time and compared to control and standard-of-care treatment groups.

SERD Mechanism of Action and Resistance

The following diagram illustrates the mechanism of SERDs and a common pathway for resistance in breast cancer cells.

The diagram shows that SERDs work by binding to the estrogen receptor (ER), blocking its normal function, and leading to its degradation [5]. A key mechanism of resistance to prior endocrine therapies is the development of ESR1 mutations, which can cause the ER to be active even in the absence of estrogen [3] [5]. Oral SERDs have shown particular clinical efficacy in overcoming this resistance pathway [3] [4].

Key Differentiators and Research Context

For drug development professionals, the key differentiators among oral SERDs extend beyond simple efficacy.

  • Patient Selection Biomarker: A critical finding across trials is that the clinical benefit of oral SERD monotherapy in the post-CDK4/6 inhibitor setting is largely confined to patients with tumors harboring ESR1 mutations [3] [4]. This underscores the need for ctDNA testing to guide therapy.
  • Combination Strategies: To benefit a broader patient population, including those with ESR1 wild-type tumors, research is focused on combining oral SERDs with other targeted agents (e.g., CDK4/6, PI3K, or mTOR inhibitors) to overcome multiple resistance pathways simultaneously [3] [5].
  • Overcoming Fulvestrant Limitations: The primary drive for developing oral SERDs was to improve upon the injectable SERD fulvestrant, which has limitations in bioavailability and formulation [5]. Oral SERDs offer greater patient convenience and the potential for more consistent target coverage.

References

Understanding "Cross-Validation" in This Context

Author: Smolecule Technical Support Team. Date: February 2026

In drug development, the term "cross-validation" typically refers to the process of validating a drug's efficacy and safety across multiple, independent clinical studies or against established standard treatments. This is different from the statistical cross-validation technique used in machine learning. The available information on Brilanestrant includes preclinical and early clinical data that serve to validate its profile against other endocrine therapies [1].

Drug Profile: this compound at a Glance

The table below summarizes the core characteristics of this compound based on the search results.

Attribute Description
Generic Name This compound [2] [3]
Code Names GDC-0810, ARN-810, RG-6046 [2] [3]
Drug Class Oral Selective Estrogen Receptor Degrader (SERD) [3] [1]
Primary Target Estrogen Receptor Alpha (ERα) [2] [4]
Key Mechanism Binds to ERα, induces a conformational change leading to receptor degradation [3] [1]
Main Indication Hormone receptor-positive (HR+) breast cancer [1]

Comparative Experimental & Clinical Data

The following tables consolidate quantitative data and study methodologies from the search results to allow for a factual comparison.

Table 1: In Vitro Potency and Cellular Activity This data is primarily derived from cell-based assays, such as those using the MCF-7 breast cancer cell line [2] [4].

Assay Type Result (IC50/EC50) Experimental Protocol Summary
ERα Degradation IC~50~: 0.7 nM [2] [4] In-cell Western assay or immunofluorescence in MCF-7 cells after 4 hours of compound exposure [2] [4].
ERα Binding IC~50~: 6.1 nM [2] [4] Competitive binding assay against a labeled estrogen receptor ligand [2].
Cell Viability (MCF-7) IC~50~: 2.5 nM [2] [4] CellTiter-Glo luminescent cell viability assay after 5 days of compound exposure [2] [4].
Transcriptional Antagonism IC~50~: 2 nM [2] [4] Luciferase reporter gene assay in MCF-7 cells with an estrogen response element (ERE) after 24 hours [2] [4].

Table 2: In Vivo Efficacy and Pharmacokinetics Key findings from animal studies, typically in mouse xenograft models (e.g., MCF-7 cells implanted in mice) [2] [4].

Parameter Finding Study Design Summary
Oral Bioavailability 40%-60% (across species) [2] [4] Standard pharmacokinetic study measuring drug concentration in blood over time after oral vs. intravenous administration [2].
Efficacy (Tumor Growth) Substantial inhibition at 3 mg/kg; >50% regression at 100 mg/kg/day [2] [4] Mice with MCF-7 xenografts were treated daily with this compound orally for 4 weeks. Tumor volume was measured biweekly [2] [4].

Key Comparative Context: this compound vs. Fulvestrant

A critical comparison in SERD development is between new oral agents and the first-in-class drug, Fulvestrant.

  • Route of Administration: A major differentiator is that this compound is an oral drug, whereas Fulvestrant requires intramuscular injection. This can significantly impact patient convenience and quality of life [1].
  • Mechanism: Both are "pure" ER antagonists that induce ER degradation, but they may induce distinct conformational changes in the receptor [1] [4].
  • Clinical Development: While Fulvestrant is approved for metastatic breast cancer, this compound has been investigated in clinical trials. One cited Phase II trial aimed to evaluate the combination of this compound with palbociclib (a CDK4/6 inhibitor) [5].

Signaling Pathway and Mechanism of Action

This compound targets the estrogen receptor signaling pathway, a key driver in most breast cancers. The diagram below illustrates its mechanism and context.

G Estrogen Estrogen ER ER Estrogen->ER Binds Dimer Dimer ER->Dimer Dimerizes & Translocates ER_Degraded ER_Degraded ER->ER_Degraded 2. Induces Degradation Transcription Transcription Dimer->Transcription Gene Transcription Growth Growth Transcription->Growth This compound This compound This compound->ER 1. Binds ER NoTranscription NoTranscription ER_Degraded->NoTranscription Leads to NoGrowth NoGrowth NoTranscription->NoGrowth Inhibits

The diagram above shows the pathway this compound inhibits. In hormone-sensitive breast cancer, estrogen-driven signaling promotes tumor growth [1]. As a SERD, this compound binds to the estrogen receptor (ERα), inducing a conformational change that results in its degradation via the ubiquitin-proteasome system. This degradation depletes cellular ER levels, shutting down both estrogen-dependent and independent ER signaling pathways, thereby inhibiting cancer cell proliferation [3] [1].

References

Brilanestrant statistical analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant Quantitative Data Summary

The table below summarizes the available quantitative data for this compound (GDC-0810, ARN-810) from preclinical studies and early clinical trials.

Parameter Value / Finding Context / Assay Description
ER-α Degradation (EC₅₀) 0.7 nM [1] In-cell western assay in MCF7 cells (4 hrs) [1].
ER-α Binding (IC₅₀) 6.1 nM [1] Not Specified
Transcriptional Antagonism (IC₅₀) 2 nM [1] Inhibition of 17β-estradiol-mediated transcriptional activation in MCF7 cells (luciferase reporter gene assay, 24 hrs) [1].
Cell Viability / Antiproliferation (IC₅₀) 2.5 nM [1] MCF7 cells; cell viability measured after 5 days by CellTiter-Glo assay [1].
Clinical Benefit Rate 28.3% (in a trial for amcenestrant, a similar oral SERD) [2] Phase II AMEERA-1 trial in postmenopausal women with pre-treated ER+/HER2- breast cancer [2].
Development Status Discontinued (Completed Phase II) [3] [2] [4] Development was halted by Roche in April 2017 [3].

Experimental Protocols for Key Assays

The quantitative data for this compound was generated using standard preclinical experimental protocols:

  • In-Cell Western Assay (for ER-α Degradation): Cells (e.g., MCF7) are treated with the compound. After a set incubation period (e.g., 4 hours), cells are fixed and stained with a fluorescently-labeled antibody targeting ER-α and a second dye for cell normalization. The fluorescence signal is measured, and a decrease in the ER-α signal relative to the control indicates receptor degradation. The EC₅₀ is the compound concentration that induces half-maximal degradation [1].
  • Cell Viability Assay (for Antiproliferative Activity): The CellTiter-Glo Luminescent Cell Viability Assay is commonly used. Cells are seeded and treated with the compound for a prolonged period (e.g., 5 days). The assay reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active cells. The IC₅₀ is the concentration that reduces the luminescent signal by 50% compared to untreated controls [1].
  • Reporter Gene Assay (for Transcriptional Antagonism): Cells (e.g., MCF7) are engineered to contain a luciferase gene under the control of an estrogen response element (ERE). When the estrogen receptor is activated, it drives the expression of luciferase. Cells are treated with the compound and stimulated with estrogen (e.g., 17β-estradiol). The level of receptor antagonism is measured by the reduction in luminescence. The IC₅₀ is the concentration that inhibits 50% of the estrogen-induced luminescence [1].

Mechanism of Action and Clinical Context

The following diagram illustrates the mechanism of this compound and its position in the treatment landscape.

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER TumorGrowth Tumor Growth Gene Transcription ER->TumorGrowth Genomic & Non-Genomic Pathways Conformation ER Conformational Change ER->Conformation Induces This compound This compound This compound->ER Binds and Antagonizes Degradation ER Degradation (via Proteasome) Conformation->Degradation Degradation->TumorGrowth Prevents

Mechanism and Development Status

This compound was an orally bioavailable Selective Estrogen Receptor Degrader (SERD) [5] [1] [4]. As shown in the diagram, it binds to the estrogen receptor (ER), induces a conformational change, and targets the receptor for degradation by the cell's proteasome system [4] [6]. This mechanism is particularly relevant for overcoming resistance driven by ESR1 mutations, a common resistance mechanism to earlier endocrine therapies like aromatase inhibitors [5] [6].

Despite a promising preclinical profile and progression to Phase II trials, development of this compound was discontinued in 2017 [3] [2]. This was part of a broader trend in oral SERD development, where some candidates, like amcenestrant, failed to meet endpoints in later-stage trials despite strong early data [2] [6].

References

Brilanestrant model validation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant at a Glance

This compound (GDC-0810) is an investigational, orally bioavailable Selective Estrogen Receptor Degrader (SERD) [1]. It was developed for treating ER-positive, HER2-negative advanced breast cancer and was optimized using computational modeling to enhance its estrogen receptor antagonism and degradation capabilities [1]. Its development integrated computational modeling with experimental validation, though specific details of the validation techniques are not fully elaborated in the available literature [1].

For context, the table below compares this compound with Fulvestrant, a first-generation SERD, and Lasofoxifene, a Selective Estrogen Receptor Modulator (SERM), based on the search results.

Drug (Class) Mechanism of Action Key Features & Administration Reported Experimental Context
This compound (SERD) [1] Orally bioavailable ER degrader and antagonist [1] Orally administered; optimized via computational modeling for improved ER degradation and pharmacokinetics [1] Early-phase clinical trials for ER+/HER2- advanced breast cancer [1]
Fulvestrant (SERD) [2] ER antagonist and degrader [2] Intramuscular injection [2] Used as a comparator (control) in the phase II ELAINE 1 clinical trial [2]
Lasofoxifene (SERM) [2] Selective Estrogen Receptor Modulator [2] Oral administration [2] Investigated in a randomized phase II trial (ELAINE 1) for metastatic ER+/HER2- breast cancer with ESR1 mutations [2]

Validation Techniques in Preclinical Drug Discovery

While specific protocols for this compound are not detailed, the search results highlight standard, robust computational techniques used in modern anticancer drug development for candidate selection and validation [1]. The following workflow illustrates a typical multi-stage computational pipeline for developing and validating a drug candidate like this compound.

Start Start: Drug Candidate Identification QSAR 1. QSAR Modeling Start->QSAR Docking 2. Molecular Docking QSAR->Docking Predicted active compounds Dynamics 3. Molecular Dynamics Docking->Dynamics High-affinity binders ADMET 4. ADME/Tox Prediction Dynamics->ADMET Stable complexes Experimental 5. Experimental Validation ADMET->Experimental Candidates with favorable ADMET profile End Lead Compound Experimental->End

The methodology for this pipeline generally involves:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: This computational technique builds a statistical model to predict a compound's biological activity based on its chemical structure. One study developed a 3D-QSAR model with high internal consistency (R² = 0.86, Q²_LOO = 0.86) using a dataset of 52 steroidal compounds to identify molecular features (like increased polarizability) that correlate with high anticancer potential [1].
  • Molecular Docking: This process predicts the preferred orientation of a small molecule (drug candidate) when bound to its target protein. For a potential multi-target drug, docking is performed against all relevant targets. Screening criteria often include strong predicted binding affinity, such as a calculated Gibbs free energy (ΔG) ≤ -9 kcal/mol, and analysis of key interactions like hydrogen bonds and hydrophobic contacts with conserved amino acid residues in the target's binding pocket [1].
  • Molecular Dynamics (MD) Simulations: This technique assesses the stability of the drug-protein complex over time in a simulated physiological environment. A typical protocol involves running simulations for 100 nanoseconds in software like GROMACS or AMBER, and then analyzing metrics like Root Mean Square Deviation (RMSD) to confirm the complex remains stable, and Radius of Gyration (Rg) to check for unwanted protein compaction [1].
  • ADME/Tox Profiling: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity uses in silico tools to filter out candidates with poor drug-like properties, prioritizing those with a higher probability of success in later, more costly experimental stages [1].

References

Brilanestrant competitive binding assays

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Overview

Table 1: Binding Affinity and Cellular Potency of Brilanestrant

Assay Type Target / Process Potency (IC₅₀ / EC₅₀) Citation
Cell-free competitive binding ERα 6.1 nM [1] [2] [3]
Cell-free competitive binding ERβ 8.8 nM [1] [2]
Transcriptional antagonist (3xERE reporter) ER-mediated transcription 2 nM [2] [3]
Cellular degradation ER-α protein (EC₅₀) 0.7 nM [1] [2] [3]
Cell viability MCF-7 breast cancer cells 2.5 nM [1] [2] [3]

Table 2: Selectivity Profile of this compound

Assayed Target Result / Potency Implication
Cytochrome P450 Enzymes
CYP2C8 Potent inhibition (IC₅₀ < 0.1 μM) Potential for drug-drug interactions
CYP2C9 Modest inhibition (IC₅₀ = 2.2 μM)
CYP2C19 Modest inhibition (IC₅₀ = 3.3 μM)
CYP1A2, CYP2D6, CYP3A4 Little to no inhibition (IC₅₀ > 20 μM) Good selectivity
Other Nuclear Hormone Receptors
Androgen Receptor (AR) Little activity (IC₅₀ > 4 μM) High selectivity for ER
Glucocorticoid Receptor (GR) IC₅₀ = 0.99 μM
MR, PR-A, PR-B Minimal activity (IC₅₀ > 1 μM)

Key Experimental Protocols

The data for this compound were generated through standardized, robust experimental methods.

1. Cell-Free Competitive Binding Assay This assay determines the direct binding affinity of this compound to the estrogen receptor.

  • Principle: A known, labeled estrogen (radioligand) competes with this compound for binding to the ER ligand-binding domain [1].
  • Procedure: Purified human ERα or ERβ protein is incubated with the labeled estrogen and increasing concentrations of this compound. The amount of labeled estrogen displaced is measured to calculate the IC₅₀ value, which reflects binding affinity [1] [2].

2. Cellular ER-α Degradation Assay This assay measures this compound's ability to induce degradation of the ER protein in whole cells.

  • Cell Line: ER-positive MCF-7 breast cancer cells [1].
  • Procedure:
    • Cells are cultured and allowed to adhere.
    • A dose-response of this compound is added and incubated (e.g., 4 hours).
    • Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-ER antibody (e.g., SP1 rabbit monoclonal antibody).
    • ER protein levels are quantified using an infrared imaging system (e.g., LI-COR Odyssey). The EC₅₀ is the concentration that induces half-maximal degradation [1].
  • Key Finding: this compound-mediated ERα depletion is dependent on the 26S proteasome, confirming its SERD mechanism [1] [2].

Mechanism of Action and Structural Insights

This compound functions as a full antagonist and degrader, with computational studies providing insight into its mechanism.

G BRI This compound (BRI) ER Estrogen Receptor (ER) BRI->ER 1. Binds to ER Complex BRI-ER Complex ER->Complex 2. Forms Complex Degradation ER Degradation Complex->Degradation 4. Targets ER for Proteasomal Degradation Inactive Inactive Conformation (No Transcription) Complex->Inactive 3. Induces Inactive Conformation Inactive->Degradation Facilitates

The diagram above illustrates the key mechanistic steps confirmed by experimental and computational data:

  • Conformational Change and Antagonism: this compound binding induces an "inactive" ER conformation [4] [5], preventing co-activator recruitment and gene transcription [1] [2].
  • Receptor Degradation: The unstable this compound-ER complex is targeted for degradation by the 26S proteasome, reducing cellular ER protein levels [1] [6].

Activity Against Mutant Receptors

A key advantage of this compound is its activity against certain mutant forms of ER that confer resistance to other therapies.

  • ESR1 Mutations: Mutations like Y537S and D538G in the ER ligand-binding domain are common drivers of resistance to aromatase inhibitors [7] [6].
  • This compound's Performance: In competitive binding assays, this compound retains potency against these mutants, albeit with a slight (approximately 2-fold) reduction compared to wild-type ER [1] [2] [5]. It effectively displaces estrogen and competes co-activator peptides off the mutant ER, driving the receptor to an inactive state [1] [2].

References

Brilanestrant therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Brilanestrant Profile and Key Data

Parameter Data for this compound (GDC-0810)
Drug Class Nonsteroidal, oral Selective Estrogen Receptor Degrader (SERD) and modulator (SERM) [1] [2]
Primary Target Estrogen Receptor α (ERα) [3]
Binding Affinity (IC50) ERα: 6.1 nM; ERβ: 8.8 nM [3]
Cell Viability (IC50) 2.5 nM (in MCF-7 breast cancer cells) [3]
ERα Degradation (EC50) 0.7 nM [3]
Clinical Status Discontinued after Phase II trials (2017) [1] [4] [2]
Key Differentiator Oral bioavailability; active in some tamoxifen- and fulvestrant-resistant models [1] [3]

Comparative Context for SERDs

To help contextualize this compound's profile, here is a summary of the SERD landscape, which includes both approved drugs and other candidates in development.

Drug Name Status Key Differentiators / Notes
Fulvestrant Approved (1st gen) First-in-class SERD; requires intramuscular injection [4] [5]
Elacestrant (Orserdu) Approved (2nd gen) First and only oral SERD approved (2023); for ESR1-mutated advanced breast cancer [4] [5]
This compound Discontinued (Phase II) Oral; development halted in 2017, not for safety concerns [1] [2]
Amcenestrant Discontinued (Phase III) Oral; failed to meet endpoints in trials [4]
Camizestrant, Giredestrant, Imlunestrant Late-stage Trials (Phase II/III) Next-generation oral SERDs under investigation [4] [5]
Vepdegestrant (ARV-471) Under Review (NDA filed) A first-in-class PROTAC-based oral SERD [5]

Experimental Data and Protocols

The quantitative data for this compound primarily comes from standard preclinical assays [3]:

  • Binding Assays: Radio-ligand competitive binding assays using purified ERα and ERβ to determine half-maximal inhibitory concentration (IC50).
  • Cell Viability Assays: Measures of half-maximal growth inhibition (IC50) in ER+ MCF-7 breast cancer cell lines over several days.
  • ER Degradation Assays: Immunofluorescence-based assays in MCF-7 cells to quantify the concentration for half-maximal degradation (EC50) of the ER protein, often confirming proteasome dependence.

Research Implications and Future Directions

The discontinuation of this compound and other oral SERDs like Amcenestrant highlights the high bar for success in this drug class. The current research focus has shifted to the next generation of oral SERDs, which aim to demonstrate superior efficacy, particularly in overcoming resistance, and to find their place in treatment sequences and combinations [4].

The following diagram illustrates the competitive landscape and developmental trajectory of SERDs, showing how this compound fits into the broader picture.

SERD_Landscape Start Fulvestrant (Approved, Injectable) This compound This compound (Discontinued, Phase II) Start->this compound  Goal: Oral Bioavailability Amcenestrant Amcenestrant (Discontinued, Phase III) Start->Amcenestrant  Goal: Oral Bioavailability NextGen Next-Gen Oral SERDs This compound->NextGen  Learning from  past failures Amcenestrant->NextGen  Learning from  past failures Elacestrant Elacestrant NextGen->Elacestrant  Elacestrant  (Approved) Pipeline Pipeline NextGen->Pipeline  Camizestrant, Giredestrant,  Imlunestrant (Phase III) NewTech NewTech NextGen->NewTech  Vepdegestrant (PROTAC)  Under Review

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

446.1197337 g/mol

Monoisotopic Mass

446.1197337 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9MM2R1A06R

Wikipedia

Brilanestrant

Dates

Last modified: 08-15-2023
1: Lai A, Kahraman M, Govek S, Nagasawa J, Bonnefous C, Julien J, Douglas K, Sensintaffar J, Lu N, Lee KJ, Aparicio A, Kaufman J, Qian J, Shao G, Prudente R, Moon MJ, Joseph JD, Darimont B, Brigham D, Grillot K, Heyman R, Rix PJ, Hager JH, Smith ND. Identification of GDC-0810 (ARN-810), an orally bioavailable Selective Estrogen Receptor Degrader (SERD) that demonstrates robust activity in tamoxifen-resistant breast cancer xenografts. J Med Chem. 2015 Apr 16. [Epub ahead of print] PubMed PMID: 25879485.

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